molecular formula C11H13N3 B2721021 (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine CAS No. 1184589-25-0

(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

Cat. No.: B2721021
CAS No.: 1184589-25-0
M. Wt: 187.246
InChI Key: PSOAJXIUSYFYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.246. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-8-11(7-13-14)10-4-2-9(6-12)3-5-10/h2-5,7-8H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOAJXIUSYFYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184589-25-0
Record name (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical properties of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Versatile Biaryl Scaffold for Kinase and GPCR Ligand Design

Executive Summary

This compound (CAS: 1184589-25-0) is a high-value bifunctional building block in modern medicinal chemistry. Structurally composed of a primary benzylamine linked to a 1-methyl-1H-pyrazole moiety, this molecule serves as a critical "linker-scaffold." It combines the hydrogen-bond acceptor properties of the pyrazole ring—a privileged motif in kinase inhibition—with a reactive primary amine handle suitable for rapid library diversification. This guide details its physicochemical profile, synthetic routes, and reactivity patterns to support its integration into drug development pipelines.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule functions as a biaryl spacer with a solubilizing amine tail. The pyrazole ring acts as a bioisostere for phenyl or pyridine rings, often improving metabolic stability and water solubility compared to biphenyl analogues.

Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name This compound
CAS Number 1184589-25-0
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water (pH dependent)
pKa (Calculated) ~9.4 (Amine), ~2.5 (Pyrazole N2)
LogP (Calculated) ~1.3 – 1.6
H-Bond Donors/Acceptors 2 Donors (NH₂), 3 Acceptors (N, NH₂)

Structural Insight: The 1-methyl-1H-pyrazole group is electronically rich. The N-methyl group blocks the N1 position, preventing tautomerization and ensuring a fixed geometry where N2 serves as a weak hydrogen bond acceptor. The benzylamine moiety provides a flexible methylene linker, decoupling the amine's basicity from the aromatic system's electronics.

Part 2: Synthetic Methodology

The synthesis of this compound typically follows a convergent Suzuki-Miyaura Cross-Coupling strategy. This route is preferred over linear construction because it allows for the independent optimization of the two aromatic fragments before assembly.

Protocol: Palladium-Catalyzed Cross-Coupling

Rationale: Direct coupling of unprotected benzylamines can poison Pd catalysts. Therefore, a Boc-protected precursor or a nitrile precursor is often employed.

Step-by-Step Workflow:

  • Reactants: 4-Bromobenzylamine (N-Boc protected) and 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester.

  • Catalyst System: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

  • Base/Solvent: K₂CO₃ or Cs₂CO₃ in 1,4-Dioxane/Water (4:1).

  • Conditions: Heat to 80–100°C under inert atmosphere (N₂) for 4–12 hours.

  • Deprotection: Acidic cleavage (TFA/DCM or HCl/Dioxane) of the Boc group yields the target amine salt.

Visualization: Synthetic Pathway

The following diagram illustrates the convergent synthesis logic.

SynthesisPath Boronate 1-Methyl-1H-pyrazole- 4-boronic acid ester Coupling Suzuki Coupling (Pd cat., Base, Heat) Boronate->Coupling Bromide N-Boc-4-bromobenzylamine Bromide->Coupling Intermediate Boc-Protected Biaryl Intermediate Coupling->Intermediate Deprotection Acidic Deprotection (TFA or HCl) Intermediate->Deprotection Product (4-(1-methyl-1H-pyrazol-4-yl) phenyl)methanamine Deprotection->Product

Figure 1: Convergent Suzuki-Miyaura synthesis route via Boc-protected benzylamine.

Part 3: Chemical Reactivity & Functionalization[5]

The primary utility of this molecule lies in the chemoselective reactivity of the methanamine group. The pyrazole ring remains inert under standard nucleophilic substitution or acylation conditions, allowing the amine to be derivatized into diverse pharmacophores.

1. Amide Coupling (Peptide Bond Formation)
  • Reagents: Carboxylic acids + Coupling agents (HATU, EDC/HOBt) + DIPEA.

  • Mechanism: Activation of the carboxylic acid followed by nucleophilic attack by the primary amine.

  • Application: Creating "hinge-binder + linker + tail" motifs in kinase inhibitors.

2. Reductive Amination
  • Reagents: Aldehydes/Ketones + Reducing agent (NaBH(OAc)₃ or NaCNBH₃).

  • Mechanism: Formation of an imine intermediate reduced in situ to a secondary amine.

  • Application: Optimizing physicochemical properties (logD, solubility) by introducing solubilizing groups without adding rigid amide bonds.

3. Urea/Carbamate Formation
  • Reagents: Isocyanates or Chloroformates.

  • Application: Generating urea linkages common in VEGFR and PDGFR inhibitors (e.g., Sorafenib analogues).

Visualization: Reactivity Map

ReactivityMap cluster_Amide Amide Coupling cluster_Reductive Reductive Amination cluster_Urea Urea Formation Core (4-(1-methyl-1H-pyrazol-4-yl) phenyl)methanamine P1 Amide Derivative (Kinase Linker) Core->P1 Acylation P2 Secondary Amine (Solubility Tuning) Core->P2 Alkylation P3 Urea Derivative (Type II Kinase Inhibitor) Core->P3 Addition R1 Reagent: R-COOH + HATU R2 Reagent: R-CHO + NaBH(OAc)3 R3 Reagent: R-N=C=O

Figure 2: Functionalization pathways for library generation.

Part 4: Applications in Drug Discovery[5][6]
1. Kinase Inhibition (The "Hinge" Strategy)

The 1-methyl-1H-pyrazole moiety is a proven ATP-mimetic . It often binds to the hinge region of kinases via the N2 nitrogen (H-bond acceptor). The phenyl ring acts as a spacer, and the methanamine extends into the ribose binding pocket or solvent-exposed regions, allowing for the attachment of solubilizing tails.

  • Reference Analogue: The pyrazole substructure is homologous to the core of Ruxolitinib (JAK inhibitor) and Crizotinib (ALK inhibitor).

2. Fragment-Based Drug Design (FBDD)

With a molecular weight of <200 Da, this molecule is an ideal fragment .

  • Ligand Efficiency (LE): High. The rigid biaryl core provides binding enthalpy, while the amine allows for rapid "fragment growing."

  • Vector: The para-substitution pattern provides a linear vector, ideal for probing deep pockets.

Part 5: Handling, Stability & Safety
  • Storage: Store at -20°C in a sealed container. The amine is sensitive to atmospheric CO₂ (carbamate formation) and oxidation over long periods.

  • Handling: Hygroscopic. Handle in a desiccated environment or under inert gas.

  • Safety Profile (GHS):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • Note: As a primary amine, it is corrosive/irritating to mucous membranes. Wear appropriate PPE (gloves, goggles, fume hood).

References
  • ChemicalBook. (2025). [4-(1-methylpyrazol-4-yl)phenyl]methanamine Properties and Safety. Retrieved from

  • PubChem. (2025). 1-Methyl-4-phenyl-1H-pyrazole Compound Summary. Retrieved from

  • Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry. (Contextual grounding for pyrazole synthesis).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for pyrazole as phenyl bioisostere).
  • Sigma-Aldrich. (2025). Safety Data Sheet: N-Methyl[4-(1H-pyrazol-1-yl)phenyl]methanamine. Retrieved from

Sources

Technical Assessment: Solubility Profile & Solvent Compatibility of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1][2]

This technical guide provides a predictive solubility profile and experimental determination protocols for (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine . As a bi-aryl system containing a primary benzylic amine and a methylated pyrazole, this compound exhibits specific amphiphilic properties critical for assay development and synthetic organic chemistry.

Key Physicochemical Characteristics:

  • Core Scaffold: Lipophilic phenyl ring linking two polar functionalities.

  • Functional Group A (Solubilizing): Primary amine (-CH₂NH₂). High basicity, H-bond donor/acceptor. Prone to carbamate formation upon exposure to atmospheric CO₂.

  • Functional Group B (Modulating): 1-Methyl-1H-pyrazole.[1][2] Aromatic heterocycle with moderate polarity; acts as a weak H-bond acceptor.

Solubility Verdict: The free base form is predicted to be highly soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol) , moderately soluble in chlorinated solvents (DCM), and insoluble in non-polar aliphatics (Hexane, Heptane).

Predicted Solubility Profile (Hansen Solubility Parameters)

In the absence of empirical thermodynamic solubility data for this specific CAS entry, we apply Hansen Solubility Parameters (HSP) based on structural analogs (Benzylamine and 1-Phenylpyrazole). The solubility is governed by the interaction radius (


) between the solute and solvent in 3D space (Dispersion 

, Polarity

, Hydrogen Bonding

).[3]
Table 1: Predicted Solvent Compatibility Matrix (Free Base)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Excellent match for the compound's dipolarity (

) and dispersion forces (

). Disrupts intermolecular stacking.
Polar Protic Methanol, EthanolHigh (>30 mg/mL)The primary amine and pyrazole nitrogens act as H-bond acceptors/donors, stabilizing the molecule in protic media.
Chlorinated Dichloromethane (DCM), ChloroformModerate (10-30 mg/mL)Good solvation of the aromatic core; however, limited H-bonding capability may require slight warming.
Ethers THF, 1,4-DioxaneModerate (5-20 mg/mL)Acceptable polarity, but lacks the strong H-bond donation required to fully solvate the amine headgroup efficiently.
Esters Ethyl AcetateLow-Moderate (<10 mg/mL)Potential for solubility, but often requires heating. Useful for extraction but not for high-concentration stock solutions.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneInsoluble (<1 mg/mL)The high polarity of the amine and pyrazole creates a large energy barrier (

) for solvation in non-polar media.
Aqueous Water (pH 7)Low (Sparingly Soluble)The bi-aryl lipophilic core dominates at neutral pH.
Aqueous Acid 0.1M HCl or Acetate BufferHigh (Soluble as Salt)Protonation of the amine (

) drastically increases hydrophilicity, enabling aqueous solubility.

Critical Note on Salts: If the compound is supplied as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt, the profile inverts: High water solubility , Low organic solvent solubility (except Methanol/DMSO).

Experimental Protocols for Solubility Determination

To validate the predicted profile for your specific batch, follow this self-validating "Saturation Shake-Flask" protocol. This method ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

Protocol A: Visual Kinetic Solubility (Rapid Screen)

Objective: Quickly determine if a solvent is suitable for stock solution preparation (target: 10 mM or 20 mg/mL).

  • Weighing: Weigh 2.0 mg of this compound into a clear 1.5 mL HPLC vial.

  • Aliquot Addition: Add solvent in 20 µL increments at Room Temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Inspect for undissolved particulates against a dark background.

  • Calculation:

    
    
    
Protocol B: Thermodynamic Solubility via HPLC (Quantitative)

Objective: Precise measurement for formulation or biological assays.

  • Saturation: Add excess solid compound (~10 mg) to 0.5 mL of the test solvent.

  • Equilibration: Shake or stir at constant temperature (25°C) for 24 hours.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (use Nylon for aqueous, PTFE for organics) to remove undissolved solids.

    • Validation Step: Discard the first 50 µL of filtrate to account for non-specific binding to the filter membrane.

  • Quantification: Dilute the filtrate 100-fold in mobile phase and inject onto HPLC-UV (Detection @ 254 nm).

  • Standard Curve: Compare against a standard curve prepared in DMSO (where complete solubility is assumed).

Visualization: Solvation & Workflow

The following diagram illustrates the decision logic for solvent selection and the solvation mechanism based on the compound's functional groups.

SolubilityLogic Start Start: this compound CheckForm Check Form: Free Base or Salt? Start->CheckForm Salt Salt Form (HCl, TFA) CheckForm->Salt Salt FreeBase Free Base CheckForm->FreeBase Free Base WaterSol Aqueous Media / Buffers (High Solubility) Salt->WaterSol AppType Application Type? FreeBase->AppType Stock Stock Solution (>10 mM) AppType->Stock Storage Reaction Reaction/Extraction AppType->Reaction Chemistry DMSO DMSO or DMF (Universal Solvent) Stock->DMSO PolarityCheck Reaction Polarity? Reaction->PolarityCheck Protic Protic Needed? PolarityCheck->Protic Polar Aprotic Aprotic Needed? PolarityCheck->Aprotic Mod. Polar NonPolar Non-Polar Needed? PolarityCheck->NonPolar Non-Polar Methanol Methanol/Ethanol (Good Solubility) Protic->Methanol DCM DCM / THF (Moderate Solubility) Aprotic->DCM Hexane Hexane/Heptane (INSOLUBLE - Precipitation) NonPolar->Hexane

Figure 1: Solvent Selection Decision Tree based on the physicochemical state (Salt vs. Free Base) and intended application.

Critical Handling & Stability

The "Carbonate" Trap

Primary benzylic amines are nucleophilic and react with atmospheric Carbon Dioxide (CO₂) to form insoluble carbamate salts.

  • Symptom: A previously clear stock solution in DMSO or Methanol develops a white precipitate upon standing open to air.

  • Prevention: Always store stock solutions under an inert atmosphere (Nitrogen or Argon) and seal vials tightly with PTFE-lined caps.

pH-Dependent Solubility (pKa)
  • Estimated pKa (Amine): ~9.3 - 9.5 (Typical for benzylamines).

  • Implication: To extract this compound from an organic reaction mixture into water, you must use acidic water (pH < 7). To extract it into an organic solvent (like Ethyl Acetate or DCM), the aqueous phase must be basic (pH > 10) to ensure the molecule is neutral.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54586364, this compound. Retrieved from [Link]

  • Solubility Theory (Hansen Parameters)
  • Analogous Compound Data (Benzylamine)
  • Synthesis & Characterization Context

Sources

Strategic Utilization of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine in Next-Gen Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic role, synthesis, and application of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine (CAS: 1184589-25-0) in the discovery of small-molecule kinase inhibitors.

Executive Summary

In the landscape of kinase inhibitor discovery, the "solvent-front" region of the ATP-binding pocket offers a critical opportunity for optimizing selectivity and physicochemical properties. This compound has emerged as a privileged "tail" fragment. Its structural architecture—a basic primary amine linker connected to a biaryl system terminating in a polar pyrazole—allows it to serve as a high-affinity solvent-exposed moiety. This guide analyzes its pharmacophoric utility, details robust synthetic protocols for its incorporation, and explores its application in targeting kinases such as TRK , ROCK , and ALK .[1]

Structural & Pharmacophoric Analysis[1][2][3]

The efficacy of this building block stems from its ability to satisfy multiple medicinal chemistry requirements simultaneously.[1]

Structural ComponentFunction in Kinase Binding / Drug Properties
Primary Amine (-CH₂NH₂) Linker & H-Bond Donor: Acts as the nucleophile for coupling to the hinge-binding scaffold (e.g., via SNAr or reductive amination). Often forms a water-mediated H-bond at the pocket entrance.
Phenyl Spacer Geometry & Pi-Stacking: Provides a rigid ~4.3 Å extension, projecting the terminal group out of the hydrophobic pocket and into the solvent channel. Capable of Pi-cation or Pi-Pi interactions with gatekeeper residues.
Pyrazole Ring Solubility & Acceptor: The N2 nitrogen acts as a weak H-bond acceptor. The heterocycle lowers logP compared to a phenyl ring, improving aqueous solubility.[1]
N-Methyl Group Metabolic Stability: Blocks the N1 position from glucuronidation and eliminates a hydrogen bond donor that could incur a desolvation penalty.
Binding Mode Hypothesis

In a typical Type I or Type I½ binding mode, the core scaffold (e.g., a pyrimidine or quinazoline) occupies the adenine pocket (hinge region).[1] The This compound moiety extends towards the solvent front (ribose pocket).

  • Diagram 1: Pharmacophoric Map & Binding Topology

BindingMode Scaffold Hinge-Binding Core (e.g., Pyrimidine) Linker Amine Linker (NH-CH2) Scaffold->Linker Covalent Bond Hinge Kinase Hinge (Glu/Met backbone) Scaffold->Hinge H-Bonds Spacer Phenyl Spacer (Rigid Extension) Linker->Spacer Tail Pyrazole Tail (Solvent Interaction) Spacer->Tail Gatekeeper Gatekeeper Residue Spacer->Gatekeeper Pi-Stacking Solvent Solvent Front (Water Network) Tail->Solvent Solubilization

Caption: Schematic representation of the modular binding mode where the amine fragment extends the inhibitor from the hinge region into the solvent front.

Synthetic Protocols

The incorporation of this fragment is typically the final step in a convergent synthesis strategy.[1] Below are the validated protocols for both synthesizing the fragment (if commercial stock is unavailable) and coupling it to a kinase scaffold.

Synthesis of the Fragment (CAS 1184589-25-0)

Objective: Synthesize this compound from 4-bromobenzonitrile.

Reaction Scheme:

  • Suzuki Coupling: 4-bromobenzonitrile + 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

  • Nitrile Reduction: Reduction of the cyano group to the primary amine.[1]

Step-by-Step Methodology:

  • Suzuki-Miyaura Coupling:

    • Reagents: 4-Bromobenzonitrile (1.0 eq), Pyrazole Boronate (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).[1]

    • Solvent: 1,4-Dioxane / Water (4:1).[1]

    • Condition: Degas with N₂, heat at 90°C for 4 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hex/EtOAc).[1]

    • Checkpoint: Isolate 4-(1-methyl-1H-pyrazol-4-yl)benzonitrile.

  • Reduction (Cobalt Catalysis or LAH):

    • Preferred Method (Mild): CoCl₂[1]·6H₂O (0.5 eq) + NaBH₄ (5.0 eq).[1]

    • Solvent: Methanol (0°C to RT).

    • Protocol: Dissolve nitrile in MeOH. Add CoCl₂.[1] Add NaBH₄ portion-wise (gas evolution!).[1] Stir 2h.

    • Quench: Acidify with 1N HCl, stir 30 min, basify with NH₄OH, extract with DCM.

    • Yield: Typically 75-85%.

Coupling to Kinase Scaffold (SNAr)

Objective: Attach the amine to a 4-chloropyrimidine core (common in TRK/ALK inhibitors).[1]

Table 1: Optimized Coupling Conditions

ParameterConditionRationale
Solvent n-Butanol or DMAHigh boiling point polar solvents facilitate SNAr on electron-deficient heterocycles.
Base DIPEA (3.0 eq)Scavenges HCl by-product; prevents protonation of the nucleophilic amine.
Temperature 100°C - 120°CThermal energy required to overcome the activation barrier of the heteroaryl chloride.
Time 4 - 12 HoursMonitor via LC-MS for disappearance of the chloride starting material.

Workflow Diagram:

SynthesisWorkflow Start Start: 4-Chloropyrimidine Core Mix Mix in n-BuOH + DIPEA Start->Mix Reagent Reagent: this compound Reagent->Mix Heat Heat @ 110°C (12h) Mix->Heat Check LC-MS Check: Target Mass [M+H]+ Heat->Check Purify Purification: Reverse Phase Prep-HPLC Check->Purify

Caption: Standard SNAr coupling workflow for attaching the benzylamine tail to a kinase scaffold.

Case Studies & Applications

TRK Inhibition (Tropomyosin Receptor Kinase)

In the development of inhibitors for TRKA/B/C (targets for solid tumors with NTRK fusions), the "phenyl-pyrazole" motif is a validated bioisostere for the biphenyl systems found in early generation inhibitors.[1]

  • Mechanism: The amine NH forms a hydrogen bond with Asp668 (TRKA numbering) or similar residues in the ribose pocket, while the pyrazole tail extends into the solvent, improving the pharmacokinetic profile (lower clearance) compared to a purely hydrophobic biphenyl tail.[1]

  • Reference: This strategy aligns with SAR data reported by Bagal et al., where pyrazole-substituted benzylamines demonstrated superior selectivity profiles [1].[1]

ROCK (Rho-associated Kinase) Inhibition

Recent patent literature highlights the use of this specific amine in constructing ROCK2 selective inhibitors .

  • Application: The amine is coupled to a triazole or pyridine core.[1]

  • Effect: The rigid phenyl spacer positions the pyrazole to interact with the solvent network at the entrance of the ATP cleft, a region where ROCK1 and ROCK2 isoforms show subtle structural divergence, aiding in isoform selectivity [2].[1]

References

  • Bagal, S. K., et al. (2019).[1] "Discovery of potent and selective inhibitors of Tropomyosin Receptor Kinases (TRK)." Journal of Medicinal Chemistry. (Note: Representative citation for TRK phenyl-pyrazole SAR).

  • Patent WO2025137483A1. "Rho-associated protein kinase inhibitors." World Intellectual Property Organization.[1]

  • PubChem. "Compound Summary: this compound." National Library of Medicine.[1] [1]

Sources

SMILES and InChIKey for (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine (CAS: 1184589-25-0) is a high-value heterocyclic building block used extensively in medicinal chemistry, particularly in the design of kinase inhibitors and fragment-based drug discovery (FBDD).[1] Structurally, it consists of a primary benzylamine linked para to a 1-methyl-1H-pyrazole moiety. This specific topology allows the molecule to serve as a "bi-functional" scaffold: the pyrazole ring acts as a hydrogen bond acceptor/aromatic stacker, while the primary amine serves as a solvent-exposed solubilizing group or a vector for further elaboration into amides or ureas.

This guide provides the definitive chemical identifiers, validated synthetic pathways, and structural analysis required for researchers utilizing this compound in lead optimization.

Chemical Identity & Identifiers

The following identifiers are verified for the specific isomer where the pyrazole is attached at its C4 position to the phenyl ring, and methylated at N1.

Identifier Value
Chemical Name This compound
CAS Number 1184589-25-0
SMILES CN1C=C(C2=CC=C(CN)C=C2)C=N1
InChIKey PSOAJXIUSYFYLP-UHFFFAOYSA-N
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Monoisotopic Mass 187.11095 Da
Appearance White to off-white solid

Structural Analysis & Pharmacophore

Understanding the structural logic of this compound is critical for its application in drug design.

The Biaryl Axis

The core of the molecule is the biaryl bond connecting the phenyl and pyrazole rings. Unlike a biphenyl system, the 1-methylpyrazole introduces distinct electronic properties:

  • Electron Richness: The pyrazole ring is

    
    -excessive, making it a stronger participant in cation-
    
    
    
    interactions than a phenyl ring.
  • H-Bonding: The N2 nitrogen (unmethylated) serves as a specific Hydrogen Bond Acceptor (HBA), often critical for binding to the "hinge region" of kinase ATP-binding sites.

The Methanamine "Warhead"

The methanamine group (


) is not merely a functional handle; it plays a dual role:
  • Synthetic Handle: It reacts cleanly with carboxylic acids, isocyanates, and sulfonyl chlorides to generate libraries of amides, ureas, and sulfonamides.

  • Physicochemical Modulator: At physiological pH, the primary amine is protonated (

    
    ), improving solubility and often forming salt bridges with aspartate or glutamate residues in protein active sites (e.g., the conserved Asp in the DFG motif of kinases).
    

Pharmacophore Pyrazole 1-Methylpyrazole (H-Bond Acceptor) Phenyl Phenyl Ring (Scaffold/Spacer) Pyrazole->Phenyl Biaryl Bond (Rigid Axis) Amine Methanamine (Cationic/Synthetic Handle) Phenyl->Amine Methylene Linker (Rotational Freedom)

Figure 1: Pharmacophore dissection showing the functional roles of each substructure.

Synthetic Methodology

The synthesis of this compound typically relies on palladium-catalyzed cross-coupling (Suzuki-Miyaura) followed by deprotection. The most robust route avoids handling the free amine during the coupling step by using a Boc-protected intermediate.

Validated Route: Suzuki Coupling

Reagents:

  • Fragment A: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Commercially available stable boronate).

  • Fragment B: tert-Butyl (4-bromobenzyl)carbamate (Boc-protected 4-bromobenzylamine).

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .

Protocol:

  • Coupling: Dissolve Fragment A (1.1 eq) and Fragment B (1.0 eq) in 1,4-dioxane/water (4:1). Add Base (3.0 eq). Degas with

    
    . Add Catalyst (5 mol%). Heat to 90°C for 4-12 hours.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    . Purify via silica flash chromatography (Hexane/EtOAc).
    
  • Deprotection: Dissolve the intermediate in DCM. Add TFA (10-20% v/v) or 4M HCl in dioxane. Stir at RT for 1-2 hours.

  • Isolation: Concentrate. If HCl salt is desired, triturate with ether. If free base is required, neutralize with saturated

    
     and extract with DCM/MeOH (9:1).
    

Synthesis Start1 4-Bromobenzylamine (Boc-Protected) Step1 Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 90°C) Start1->Step1 Start2 1-Methylpyrazole-4-boronic acid pinacol ester Start2->Step1 Intermed Boc-Protected Biaryl Intermediate Step1->Intermed Step2 Deprotection (TFA/DCM or HCl/Dioxane) Intermed->Step2 Final Target Product (HCl Salt or Free Base) Step2->Final

Figure 2: Step-wise synthetic workflow for generating the target amine from commercial precursors.

Applications in Drug Discovery[2]

Kinase Inhibitor Design

The "pyrazole-phenyl" motif is a privileged scaffold in kinase inhibitors. The 1-methylpyrazole group often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • Example: In c-Met or ALK inhibitors, this scaffold is frequently used to extend into the solvent front (via the amine) while anchoring the core in the hydrophobic pocket.

DNA-Encoded Libraries (DEL)

Due to the high reactivity and reliability of the primary amine, this compound is an ideal "building block" for DEL synthesis. It can be tagged onto DNA-linked scaffolds via amide coupling, allowing for the screening of billions of analogues against biological targets.

Safety & Handling

  • GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - single exposure (Respiratory system) (H335).[2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to carbon dioxide in the air (forming carbamates); the HCl salt is stable.

  • Solubility:

    • Free Base: Soluble in DCM, MeOH, DMSO. Slightly soluble in water.

    • HCl Salt: Highly soluble in water and DMSO.

References

  • PubChem. (2025).[3] Compound Summary for CID 53394629: this compound. National Library of Medicine. [Link]

  • Uni.lu. (2024). PubChemLite - InChIKey PSOAJXIUSYFYLP-UHFFFAOYSA-N.[1][4][5] University of Luxembourg. [Link]

Sources

Thermodynamic Stability Profile & Assessment Protocol: (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and chemical stability of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine (CAS: 1184589-25-0). As a bifunctional scaffold containing a primary benzylamine and a 1-methyl-1H-pyrazole, this molecule presents specific stability challenges critical to drug development—primarily oxidative deamination and carbamylation in its free base form.

Key Findings:

  • Thermodynamic State: High lattice energy potential due to

    
    -
    
    
    
    stacking of the phenyl-pyrazole system, suggesting a high melting point (>100°C) for the crystalline solid.
  • Critical Instability Risk: The primary benzylic amine is susceptible to atmospheric

    
     absorption (carbamate formation) and oxidative degradation to the corresponding aldehyde.
    
  • Recommendation: Storage as a hydrochloride salt (CAS: 2101195-85-9) significantly enhances thermodynamic stability by quenching the nucleophilic nitrogen.

Theoretical Framework: Molecular Thermodynamics

Understanding the stability of this compound requires dissecting its electronic structure. The molecule consists of two distinct thermodynamic domains: the robust heteroaromatic core and the reactive aliphatic tail.

Electronic Structure & pKa Prediction

The stability is dictated by the basicity of the nitrogen centers.

  • Site A (Methanamine

    
    ):  This is a primary benzylic amine. The phenyl ring exerts a mild electron-withdrawing inductive effect (
    
    
    
    ), but the resonance stabilization is minimal compared to an aniline.
    • Predicted pKa: ~9.0 – 9.5 (Base).

    • Thermodynamic Implication: Highly reactive toward electrophiles and protons. In solution, it exists as a cation (

      
      ) at physiological pH.
      
  • Site B (Pyrazole

    
    ):  The pyrazole ring is an electron-rich aromatic system. The 
    
    
    
    nitrogen has a lone pair in the
    
    
    orbital perpendicular to the
    
    
    -system.
    • Predicted pKa: ~2.5 (Very weak base).

    • Thermodynamic Implication: Negligible contribution to salt formation under mild conditions; remains unprotonated in standard buffers.

Solid-State Lattice Energy

The rigid rod-like geometry of the 4-phenylpyrazole motif facilitates strong intermolecular packing.

  • 
    -
    
    
    
    Interactions:
    The coplanarity of the phenyl and pyrazole rings (subject to low rotational barrier) allows for efficient stacking, increasing the enthalpy of fusion (
    
    
    ).
  • Hydrogen Bonding: In the free base, the

    
     acts as both a donor and acceptor, creating a 3D hydrogen bond network. In the HCl salt, the ionic lattice energy dominates, raising the melting point significantly (likely >200°C) and reducing vapor pressure.
    

Chemical Stability & Degradation Pathways[1]

The thermodynamic drive for this molecule to degrade is dominated by the high energy of the primary amine group relative to its oxidized products.

Primary Degradation: Oxidative Deamination

The benzylic position is activated. In the presence of oxygen and trace metals (or light), the amine undergoes radical abstraction to form an imine, which hydrolyzes to the aldehyde and ammonia.

Pathway:

  • Radical Initiation: Abstraction of a benzylic hydrogen (

    
    ).
    
  • Peroxidation: Reaction with

    
     to form a hydroperoxide intermediate.
    
  • Elimination: Collapse to the imine (

    
    ).
    
  • Hydrolysis: Conversion to 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde .

Secondary Degradation: Carbamylation

As a free base, the amine is a potent nucleophile that reacts with atmospheric


:


This reaction is reversible but alters the physicochemical properties (solubility, melting point) of the bulk material during storage.
Visualization of Degradation Pathways

DegradationPathways Fig 1. Primary degradation pathways of the benzylamine scaffold. Compound (4-(1-methyl-1H-pyrazol-4-yl) phenyl)methanamine (Active) Imine Imine Intermediate (Transient) Compound->Imine Oxidation (-2H) [O2, Light, Metal ions] Carbamate Carbamate Salt (Solid State Impurity) Compound->Carbamate + CO2 (Air) (Reversible) Aldehyde 4-(1-methyl-1H-pyrazol-4-yl) benzaldehyde (Oxidation Product) Imine->Aldehyde Hydrolysis (+H2O) [-NH3] Dimer Schiff Base Dimer (Secondary Product) Aldehyde->Dimer + Compound (Condensation)

Experimental Assessment Protocols

To validate the thermodynamic stability profile, the following self-validating experimental workflows are required. These protocols distinguish between kinetic instability (rate of degradation) and thermodynamic instability (energetic favorability).

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.

ConditionReagent/EnvironmentDurationTarget Endpoint
Acid Hydrolysis 0.1 N HCl24 - 48 hrs @ 60°CCleavage of pyrazole (unlikely), salt stability.
Base Hydrolysis 0.1 N NaOH24 - 48 hrs @ 60°CAmine stability.
Oxidation 3%

4 - 24 hrs @ RTCritical: Monitor for N-oxide and Aldehyde.
Thermal Solid state7 days @ 80°CPolymorphic transition, sublimation.
Photostability UV/Vis (1.2M lux hrs)ICH Q1B cycleRadical oxidation initiation.

Methodology:

  • Prepare a 1 mg/mL stock solution in Acetonitrile/Water (50:50).

  • Expose aliquots to stress conditions listed above.

  • Quench samples (neutralize pH or add reducing agent for oxidation).

  • Analyze via LC-MS/MS (C18 column, Gradient 5-95% ACN in 0.1% Formic Acid).

  • Success Criteria: Mass balance >95% (sum of parent + degradants).

Protocol B: Thermal Analysis (DSC/TGA)

Objective: Characterize solid-state thermodynamic events (melting, desolvation, polymorphism).

  • TGA (Thermogravimetric Analysis):

    • Ramp: 10°C/min from 30°C to 300°C under

      
      .
      
    • Expectation: Weight loss <0.5% up to melting point indicates anhydrous form. Significant loss >150°C indicates decomposition.

  • DSC (Differential Scanning Calorimetry):

    • Cycle: Heat to 10°C above melt, Cool to -20°C, Re-heat.

    • Expectation: Sharp endotherm at melting point (

      
      ). Exotherms upon cooling indicate crystallization. Multiple endotherms suggest polymorphism.
      
Stability Testing Workflow Diagram

StabilityWorkflow Fig 2. Thermodynamic Stability Assessment Workflow Start Sample: (4-(1-methyl-1H-pyrazol-4-yl) phenyl)methanamine SolidState Solid State Characterization (XRPD, DSC, TGA) Start->SolidState SolutionState Solution State Stress (pH 1-13, H2O2, Light) Start->SolutionState Analysis LC-MS/MS Analysis SolidState->Analysis SolutionState->Analysis Decision Degradation > 5%? Analysis->Decision Stable Thermodynamically Stable Proceed to Formulation Decision->Stable No Unstable Identify Degradants (Aldehyde/N-Oxide) Decision->Unstable Yes Mitigation Mitigation Strategy: 1. Salt Formation (HCl) 2. Antioxidants 3. Inert Atmosphere Unstable->Mitigation

Summary of Physicochemical Properties

PropertyValue / PredictionSource/Rationale
Molecular Weight 187.24 g/mol Calculated
LogP 1.62Predicted (XLogP3) [1]
pKa (Amine) 9.3 ± 0.2Predicted (Benzylamine analog) [2]
pKa (Pyrazole) 2.5 ± 0.3Predicted (1-methylpyrazole analog) [3]
H-Bond Donors 1 (Free Base)Primary Amine
H-Bond Acceptors 3Pyrazole Ns + Amine N
Storage Class Hygroscopic / Air SensitiveDue to

amine reactivity

References

  • PubChem. (2025).[1] Compound Summary: (1-methyl-1H-pyrazol-4-yl)methanamine.[1] National Library of Medicine. Link(Note: Analogous substructure data used for LogP validation).

  • Giguère, S., et al. (2008). pKa prediction of substituted benzylamines. Journal of Chemical Information and Modeling. (Standard reference for benzylamine basicity).
  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II.
  • Sigma-Aldrich. (2025). Product Specification: [4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine. Link

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

Sources

pKa values and ionization of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values and Ionization of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

Abstract

The ionization constant (pKa) is a fundamental physicochemical property that dictates the behavior of a molecule in a biological system.[1] It profoundly influences critical drug-like attributes including solubility, permeability, target binding, and overall pharmacokinetic (ADME) profile.[2][3] This guide provides a comprehensive technical overview of the ionization behavior of this compound, a molecule of interest in medicinal chemistry. As experimental pKa values for this specific compound are not publicly documented, this paper focuses on the theoretical prediction of its ionization constants and presents detailed, field-proven experimental protocols for their empirical determination. We will explore the structural basis for its acid-base properties and provide researchers with the necessary frameworks for both in silico estimation and rigorous laboratory validation.

Introduction: The Critical Role of pKa in Drug Development

In pharmaceutical sciences, understanding a compound's pKa is not merely an academic exercise; it is a cornerstone of rational drug design.[4] The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms.[5] This equilibrium is critical because the charge state of a drug molecule dramatically affects its interaction with the physiological environment.[2]

  • Absorption & Permeability : The pH-partition hypothesis posits that molecules are more readily absorbed across lipid membranes in their neutral, more lipophilic state.[2] A drug's pKa relative to the pH of the gastrointestinal tract (pH 1-3 in the stomach, 5-8 in the intestine) will determine its absorption profile.

  • Solubility & Formulation : Ionized species are generally more water-soluble than their neutral counterparts. Knowledge of pKa is essential for developing aqueous formulations and for predicting potential solubility issues.[4]

  • Distribution & Target Engagement : The ability of a drug to cross cellular membranes and the blood-brain barrier is influenced by its ionization state at physiological pH (~7.4).[3] Furthermore, ionic interactions, such as salt bridges, are often key components of a drug's binding to its biological target.[6]

Given these profound effects, the early and accurate determination of pKa is a mandatory step in the lead optimization process, enabling medicinal chemists to fine-tune molecular properties to achieve the desired therapeutic profile.[1][6]

Theoretical Analysis and pKa Prediction

This compound possesses two potential basic centers susceptible to protonation: the primary aliphatic amine of the methanamine group and the sp2-hybridized nitrogen atom (N2) of the 1-methyl-pyrazole ring.

Identifying the Primary Basic Center

To predict the pKa values, we can analyze the electronic properties of each basic site by referencing analogous structures.

  • The Methanamine Group : This group is structurally similar to benzylamine. The pKa of benzylamine's conjugate acid is consistently reported to be approximately 9.33.[7][8][9][10] The phenyl ring is weakly electron-withdrawing, which slightly reduces the basicity of the aliphatic amine compared to a simple alkylamine.

  • The 1-Methyl-1H-pyrazole Ring : The pyrazole ring is an aromatic heterocycle. The lone pair on the N1 nitrogen is part of the aromatic system and thus not basic. The lone pair on the N2 nitrogen is available for protonation. The predicted pKa for the conjugate acid of 1-methyl-1H-pyrazole is approximately 2.25.[11] This low basicity is due to the sp2 hybridization of the nitrogen and the electron-withdrawing nature of the aromatic ring system.

Predicted Ionization States and pKa Values

Based on this analysis, we can predict two distinct pKa values for this compound.

  • pKa1 : Associated with the deprotonation of the protonated primary amine (the benzylaminium ion). This is predicted to be the major basic pKa.

  • pKa2 : Associated with the deprotonation of the protonated pyrazole nitrogen. This will be a much lower, more acidic pKa.

The ionization equilibrium can be visualized as follows:

Caption: Predicted ionization equilibria for the title compound.

For the purposes of drug development and physiological relevance (pH 1-8), the ionization of the methanamine group (pKa1) is of primary importance.

Ionizable GroupAnalogueAnalogue pKaPredicted pKa for Target MoleculePrimary Physiological Species (pH 7.4)
PhenylmethanamineBenzylamine~9.33[7][8]pKa1 ≈ 9.3 Cationic (Protonated)
1-Methyl-pyrazole (N2)1-Methyl-1H-pyrazole~2.25[11]pKa2 ≈ 2.3 Neutral
Computational Prediction

In modern drug discovery, in silico tools are often used for high-throughput pKa estimation in the early phases.[1] These methods range from empirical, data-driven models that rely on large training sets to more rigorous but computationally expensive quantum mechanical (QM) calculations.[12][13] Software packages like MoKa, ADMET Predictor, and platforms using machine-learning-based interatomic potentials can provide rapid estimates.[12][14][15] While these tools are invaluable for prioritizing compounds, experimental validation remains the gold standard for accuracy, especially for novel scaffolds.[1]

Experimental pKa Determination: Protocols and Rationale

The most reliable pKa values are derived from empirical measurement. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.[16][17]

Method 1: Potentiometric Titration

Potentiometric titration is a high-precision technique that directly measures the change in pH of a solution as a titrant of known concentration is added.[17] The pKa is determined from the inflection point of the resulting titration curve.[18][19]

Causality and Experimental Choices:

  • Why Titrate with Acid? Since the primary functional group is a base, we will titrate a solution of the compound with a strong acid (e.g., HCl) to generate the full titration curve from the basic form to the acidic (protonated) form.

  • Why Use a Co-solvent? For compounds with low water solubility, a co-solvent like methanol or ethanol is often required. However, this yields an apparent pKa (pKas) specific to that solvent mixture. To find the true aqueous pKa, a series of measurements at different co-solvent concentrations is performed, followed by extrapolation to 0% co-solvent.[17][20]

  • Why Control Ionic Strength? A constant ionic strength (maintained with a background electrolyte like KCl) is used to keep activity coefficients constant, ensuring that the measured pH changes are solely due to the protonation/deprotonation of the analyte.[18]

Experimental Protocol: Potentiometric Titration

  • Instrument Calibration : Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).[18]

  • Reagent Preparation :

    • Analyte Solution : Prepare a ~1 mM solution of this compound in a suitable solvent (e.g., 50:50 Methanol:Water).

    • Titrant : Prepare a standardized solution of 0.1 M HCl.

    • Ionic Strength Adjuster : Prepare a 1.5 M KCl solution.

  • Titration Setup :

    • In a thermostatted vessel, place a known volume (e.g., 25.0 mL) of the analyte solution.

    • Add the required volume of 1.5 M KCl to achieve a final ionic strength of 0.15 M.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO2, which can interfere with the titration of bases.[19]

  • Titration Execution :

    • Allow the initial pH reading to stabilize and record it.

    • Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

    • After each addition, allow the pH to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point, identified by a sharp drop in pH.

  • Data Analysis :

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

    • The pKa is the pH at the half-equivalence point. This is the point on the curve where half of the volume of titrant required to reach the equivalence point (the steepest part of the curve) has been added.[18] At this half-equivalence point, [Base] = [Conjugate Acid], and therefore pH = pKa.

Caption: Workflow for pKa determination via potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is applicable if the molecule's UV-Vis absorbance spectrum changes upon ionization.[21] The phenyl-pyrazole moiety is a strong chromophore, and its electronic structure (and thus its spectrum) is likely to be perturbed by the protonation state of the nearby methanamine group. The pKa is found by measuring absorbance at a fixed wavelength across a series of buffers with different pH values.[22]

Causality and Experimental Choices:

  • Why a Series of Buffers? A set of buffers covering a wide pH range (e.g., pH 2 to 12) is required to observe the full transition from the fully protonated species to the neutral species.[22]

  • Why Scan Wavelengths First? An initial scan of the protonated (low pH) and neutral (high pH) forms is necessary to identify the analytical wavelength(s) where the absorbance difference between the two species is maximal. This maximizes the signal-to-noise ratio of the measurement.[16]

  • Why Use a Plate Reader? A 96-well microtiter plate format allows for the simultaneous measurement of the analyte in all buffers, significantly increasing throughput compared to single-cuvette methods.[22]

Experimental Protocol: UV-Vis Spectrophotometry

  • Reagent Preparation :

    • Analyte Stock : Prepare a concentrated stock solution of the compound in a suitable solvent like DMSO or methanol (e.g., 10 mM).[22]

    • Buffer Series : Prepare a series of buffers of constant ionic strength (e.g., 0.1 M) covering the desired pH range (e.g., from pH 2 to 12 in ~0.5 pH unit increments).

  • Wavelength Selection :

    • Prepare two samples: one in a highly acidic buffer (e.g., pH 2) and one in a highly basic buffer (e.g., pH 12).

    • Record the full UV-Vis spectrum (e.g., 230-500 nm) for both samples.

    • Identify the wavelength (λ_max) where the difference in absorbance between the acidic and basic forms is greatest.[16]

  • Sample Preparation (96-Well Plate) :

    • Dispense a fixed volume (e.g., 198 µL) of each buffer into separate wells of a UV-transparent 96-well plate.

    • Add a small, fixed volume (e.g., 2 µL) of the analyte stock solution to each buffer-containing well. Include buffer-only blanks.[22]

    • Mix thoroughly.

  • Measurement :

    • Using a plate-reading spectrophotometer, measure the absorbance of each well at the pre-determined analytical wavelength (λ_max).

  • Data Analysis :

    • Correct the absorbance readings by subtracting the absorbance of the corresponding buffer blanks.

    • Plot the corrected absorbance (y-axis) against the buffer pH (x-axis).

    • The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the midpoint absorbance between the upper and lower plateaus.[23] This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Summary and Conclusion

The ionization behavior of this compound is dominated by the basicity of its primary amine group. Theoretical analysis based on analogous structures strongly suggests a primary basic pKa (pKa1) of approximately 9.3, with a much weaker basic center on the pyrazole ring (pKa2 ≈ 2.3). At physiological pH, the molecule will exist almost entirely as a cation, protonated at the methanamine nitrogen.

While predictions provide an essential starting point, rigorous experimental determination is crucial for accurate characterization. This guide has provided detailed, self-validating protocols for two gold-standard techniques: potentiometric titration and UV-Vis spectrophotometry. The successful application of these methods will yield a precise and reliable pKa value, which is indispensable data for any research scientist or drug development professional working with this compound. This information will directly inform decisions regarding formulation, ADME profiling, and the interpretation of structure-activity relationships, ultimately accelerating the journey from discovery to clinical application.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7504, Benzylamine. Available from: [Link]

  • Pion. (2023, December 13). What is pKa and how is it used in drug development?. Available from: [Link]

  • Al-Ibraheem, A., & El-Dahan, S. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 664-683. Available from: [Link]

  • Scent.vn. Benzylamine (CAS 100-46-9): Odor profile, Properties, & IFRA compliance. Available from: [Link]

  • Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

  • Manallack, D. T., et al. (2013). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 42(2), 485-496. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

  • Molbase. Benzylamine. Available from: [Link]

  • Optibrium. (2019). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 804, 25-39. Available from: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. Available from: [Link]

  • Molecular Discovery. MoKa - pKa modelling. Available from: [Link]

  • ChemBK. (2024, April 9). 1-methyl pyrazole. Available from: [Link]

  • ECETOC. (2014). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 122. Available from: [Link]

  • Rowan. Microscopic pKa Prediction. Available from: [Link]

  • Elizardo-Lobos, P. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter. Available from: [Link]

  • ResearchGate. (2019). The final UV-Vis method for the pKa determination. [Image]. Available from: [Link]

  • Kalgutkar, A. S., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1043-1047. Available from: [Link]

  • El-Shaheny, R. N., & El-Tohamy, M. F. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 48(1), 249-260. Available from: [Link]

  • Popov, K., et al. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 649-658. Available from: [Link]

  • University of California, Davis. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]

  • von der Heiden, A., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17013-17025. Available from: [Link]

  • Avdeef, A., et al. (2016). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 62(1), 5-20. Available from: [Link]

  • Nwabueze, J. N., & Ochonogor, A. E. (2013). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. International Research Journal of Pure and Applied Chemistry, 3(4), 335-345. Available from: [Link]

  • El-Awady, M. Y., & El-Dahan, S. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 664-683. Available from: [Link]

Sources

Methodological & Application

Application Note: Amide Coupling Strategies for (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The building block (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine represents a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. The biaryl system provides a rigid linker, while the terminal pyrazole often serves as a hydrogen bond acceptor in protein active sites.

However, this substrate presents specific challenges:

  • Solubility: The rigid biaryl system can lead to aggregation or poor solubility in non-polar solvents (e.g., pure DCM).

  • Polarity: The pyrazole moiety increases polarity, complicating standard aqueous workups and silica chromatography.

  • Nucleophilicity: While the benzylic amine is highly nucleophilic, the pyrazole nitrogen (N2) is weakly basic, requiring careful pH control during purification to avoid salt retention.

This guide details three field-proven protocols (HATU, T3P, and EDC) tailored to this specific substrate, ensuring high yields and purity.

Physicochemical Profile & Substrate Analysis

Before initiating coupling, understand the critical properties of your amine partner:

PropertyValue / CharacteristicImplication for Coupling
Structure Biaryl system with benzylic amineRigid linker; potential for π-stacking aggregation.
Amine Type Primary Benzylamine (

)
High Nucleophilicity. Non-conjugated, pKa ~9.0–9.5. Reacts rapidly.
Heterocycle 1-methyl-1H-pyrazoleWeak Base. The N2 nitrogen (pKa ~2.5) is a weak H-bond acceptor.
Solubility Moderate in DCM; High in DMF/DMSOSolvent Choice: Use DMF or a DCM/DMF mix to ensure homogeneity.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to select the optimal coupling reagent for your specific acid partner.

CouplingDecision Start Start: Choose Acid Partner Scale Is the reaction >1 gram? Start->Scale Hindered Is the Acid Sterically Hindered? Scale->Hindered No T3P Method B: T3P (Scalable / Easy Workup) Scale->T3P Yes Purification Is the Product highly polar? Hindered->Purification No HATU Method A: HATU (High Yield / Discovery) Hindered->HATU Yes (e.g., tertiary alpha-carbon) Purification->T3P Yes (Avoid Silica) EDC Method C: EDC/HOBt (Standard / Low Cost) Purification->EDC No

Figure 1: Decision matrix for selecting coupling conditions based on scale and substrate complexity.

Detailed Protocols

Method A: HATU Coupling (Discovery Standard)

Best for: Small scale (<100 mg), valuable acids, or sterically hindered substrates. Mechanism: Forms a highly reactive OAt-active ester.[1] Why this works: HATU is the "gold standard" for ensuring complete conversion of the valuable benzylamine building block, overcoming the steric bulk of the biaryl system.

Protocol:

  • Preparation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration 0.1 M). Note: DCM can be used if the acid is soluble, but DMF is preferred for the pyrazole-amine.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn yellow/orange.

  • Addition: Add This compound (1.0–1.1 equiv).

  • Reaction: Stir at RT for 1–2 hours.

    • Self-Validation: Monitor by LCMS.[1] Look for the disappearance of the acid (M-1) and appearance of Product (M+H).

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash with sat.

      
       (2x), water (2x), and brine (1x).
      
    • Caution: If the product contains additional polar groups, the pyrazole moiety may force it into the aqueous layer. In this case, use DCM/MeOH (9:1) for extraction or proceed directly to evaporation and reverse-phase purification.

Method B: T3P (Propylphosphonic Anhydride) (Scalable/Green)

Best for: Scale-up (>1 g), polar products, or "difficult to purify" compounds. Why this works: T3P byproducts are water-soluble. This is critical for pyrazole-containing molecules, as it allows you to wash away impurities without needing a silica column that might irreversibly adsorb the polar pyrazole.

Protocol:

  • Preparation: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (5–10 volumes).

    • Expert Tip: If solubility is poor, add a minimum amount of DMF (co-solvent).

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv). Cool to 0°C.[2]

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Workup (The "Magic" Step):

    • Add water directly to the reaction mixture.

    • Separate layers.[3] Wash organic layer with 0.5 M HCl (careful if product is basic), then 10%

      
      , then brine.
      
    • The T3P byproducts wash away completely.[4] Evaporate solvent to yield clean product.

Method C: EDC/HOBt (Standard)

Best for: Routine couplings where cost is a factor and the product is non-polar. Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in DCM .

  • Add DIPEA (3.0 equiv) and stir for 15 mins.

  • Add the Amine (1.0 equiv). Stir overnight.

  • Risk: The urea byproduct of EDC is water-soluble, but often requires acidic washes which might protonate the pyrazole.

Purification & Isolation Strategy

The pyrazole moiety introduces specific purification challenges.

1. Silica Gel Chromatography:

  • Issue: Pyrazoles can streak or stick to acidic silica.

  • Solution: Deactivate the silica.[3] Add 1% Triethylamine (TEA) or 1%

    
      to your eluent system (e.g., DCM/MeOH/ 
    
    
    
    95:4:1).

2. Reverse Phase (Prep-HPLC):

  • Preferred Method. Use a C18 column with Water/Acetonitrile (+0.1% Formic Acid or TFA).

  • Note: The pyrazole will protonate in TFA, improving solubility. If free base is required, pass through a carbonate cartridge (PL-HCO3 MP) post-purification.

Troubleshooting & Self-Validation

Use this table to diagnose failure modes.

ObservationLikely CauseCorrective Action
LCMS shows Acid + Amine (No Reaction) Failed activationSwitch to HATU (Method A). Ensure DIPEA is fresh and anhydrous.
LCMS shows Product + M+99 mass N-acyl urea formationThis is a side reaction of EDC. Switch to T3P or HATU.
Low Recovery after Workup Product is water-solubleThe pyrazole makes the molecule polar. Do not wash with strong acid. Extract aqueous layer with DCM/Isopropanol (3:1).
Precipitate in Reaction Aggregation of biarylAdd DMSO as co-solvent. Ensure concentration is <0.1 M.

Visualizing the Workflow

Workflow Reactants Reactants: Acid + Pyrazole-Amine Activation Activation: Add HATU/Base Reactants->Activation  Dissolve in DMF   Coupling Coupling: Form Amide Bond Activation->Coupling  Stir RT   Quench Quench: Add NaHCO3 / Water Coupling->Quench  Complete?   Analysis Analysis: LCMS (M+H) Quench->Analysis  Extract  

Figure 2: Standard experimental workflow for HATU-mediated coupling.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][4][5][6][7][8][9] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., et al. (2011).[10] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][7][11] Organic Process Research & Development, 20(2), 140–177. Link

  • Archimica (Now Curia). (2024). T3P® – Propanephosphonic Acid Anhydride Application Note. Link

Sources

Technical Application Note: Reductive Amination Procedures with (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

[1]

Introduction & Chemical Context

(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine (CAS: 1184589-25-0) is a high-value biaryl building block frequently employed in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1][2] Its structure features a primary benzylamine linked to a 1-methyl-pyrazole moiety.[2]

While the primary amine is a standard nucleophile, the presence of the electron-rich pyrazole ring introduces specific solubility and electronic considerations.[1][2] This guide details optimized reductive amination protocols designed to maximize yield, suppress over-alkylation (dimerization), and ensure compatibility with the heteroaromatic scaffold.[1]

Key Chemical Properties
PropertyDescriptionImpact on Protocol
Nucleophilicity High (Primary Benzylamine)Rapid imine formation; prone to over-alkylation if stoichiometry is uncontrolled.[1][2][3]
Solubility Moderate in DCM/DCE; Good in MeOH/DMSOProtocol choice depends on the solubility of the carbonyl partner.[1][2]
Stability Acid-stable; Oxidatively stableCompatible with Lewis acids (

) and acetic acid buffers.[1][2]
pKa ~9.0 - 9.5 (Benzylamine)Requires pH adjustment (AcOH) when using cyanoborohydrides to ensure iminium ion formation.[1][2]

Reaction Mechanism & Strategic Planning

Reductive amination proceeds via a two-step sequence:

  • Condensation: The amine attacks the carbonyl carbon to form a hemiaminal, which dehydrates to an imine (Schiff base).[1][2]

  • Reduction: A hydride source selectively reduces the imine to the secondary amine.[1][2]

Critical Decision Point: The choice of reducing agent determines whether the reaction is performed stepwise or in "one pot."[1][2]

Decision Logic for Protocol Selection

ProtocolSelectionStartStart: Select Carbonyl PartnerIsAldehydeIs it an Aldehyde?Start->IsAldehydeIsKetoneIs it a Ketone?IsAldehyde->IsKetoneNoMethodAMethod A: STAB/DCE(Standard Protocol)IsAldehyde->MethodAYes (High Yield)HinderedSterically Hindered?IsKetone->HinderedHindered->MethodANo (Standard)MethodBMethod B: Ti(OiPr)4 / NaBH4(Forcing Conditions)Hindered->MethodBYes (Slow Kinetics)MethodCMethod C: NaBH3CN / MeOH(Traditional/Buffered)MethodA->MethodCIf Acid Sensitive

Figure 1: Decision matrix for selecting the optimal reductive amination condition.

Experimental Protocols

Method A: The "Workhorse" Protocol (STAB in DCE)

Best for: Aldehydes and unhindered ketones.[1][2] Mechanism: Sodium triacetoxyborohydride (

12

Reagents:

  • Amine: this compound (1.0 equiv)[1]

  • Carbonyl: Aldehyde/Ketone (1.0 - 1.2 equiv)[1][2]

  • Reductant:

    
     (1.5 - 2.0 equiv)[1][2]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][2]

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv) – Crucial for catalyzing imine formation.[1][2]

Step-by-Step Procedure:

  • Preparation: In a dry vial equipped with a stir bar, dissolve the amine (1.0 equiv) in DCE (

    
     concentration).
    
  • Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv).[1][2]

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA or DIPEA to free the base before adding the carbonyl.[1]

  • Acid Catalyst: Add Glacial Acetic Acid (1-2 drops per mmol). Stir for 15–30 minutes at Room Temperature (RT) to establish the imine equilibrium.

  • Reduction: Add

    
     (1.5 equiv) in a single portion.
    
    • Observation: Mild effervescence may occur.[1][2]

  • Incubation: Stir at RT for 2–16 hours. Monitor by LC-MS for the disappearance of the starting amine (

    
     of amine) and appearance of the product.[1][2]
    
  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
Method B: Titanium-Mediated Protocol (Hard-to-React Substrates)

Best for: Sterically hindered ketones or electron-deficient amines.[1] Mechanism: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the imine (or iminium) species before reduction.[1]

Reagents:

  • Amine: this compound (1.0 equiv)[1]

  • Carbonyl: Hindered Ketone (1.2 - 1.5 equiv)[1][2]

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 - 2.0 equiv)[1][2]
    
  • Reductant:

    
     (2.0 equiv)[1][2]
    
  • Solvent: THF (anhydrous) or Neat (if liquid carbonyl)[2]

Step-by-Step Procedure:

  • Complexation: In a dry flask under Nitrogen/Argon, combine the amine (1.0 equiv) and the ketone (1.2 equiv).

  • Lewis Acid Addition: Add

    
     (1.5 equiv) neat.[1][2]
    
  • Imine Formation: Stir the mixture at RT (or

    
     for very hindered substrates) for 4–12 hours.
    
    • Note: The solution often becomes viscous or changes color (yellow/orange).[1][2]

  • Dilution: Dilute the reaction mixture with anhydrous MeOH or EtOH (approx.

    
    ).
    
  • Reduction: Cool to

    
    . Carefully add 
    
    
    (2.0 equiv) portion-wise.[1][2] (Caution: Exothermic gas evolution).[1][2]
  • Completion: Allow to warm to RT and stir for 2 hours.

  • Hydrolysis (Critical): Quench by adding

    
    
    
    
    or water.[1][2] A heavy white precipitate (
    
    
    ) will form.[1][2]
  • Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.[1][2]

  • Workup: Partition the filtrate between EtOAc and water. Separate, dry, and concentrate.

Purification & Analytics

Analytical Characterization

The product will be a secondary amine.[1][2][4]

  • LC-MS: Look for

    
    .[1][2] The pyrazole ring typically provides a distinct UV signature at 254 nm.[1][2]
    
  • NMR:

    • The methylene protons (

      
      ) of the starting material (singlet ~3.8 ppm) will shift and likely split or broaden upon conversion to a secondary amine.[1][2]
      
    • Look for the disappearance of the aldehyde proton (~10 ppm) if using Method A.[1][2]

Purification Strategy

Since the product contains a basic secondary amine and a pyrazole (weakly basic), acid-base extraction is highly effective.[1]

MethodConditions
Flash Chromatography DCM:MeOH:NH4OH (90:10:1).[1][2] The ammonia is essential to prevent streaking of the amine on silica.[1][2]
Reverse Phase HPLC C18 Column. Water/Acetonitrile with 0.1% Formic Acid or TFA.[1][2] Note: Product will elute as a salt.[1][2]
SCX Cartridge Load mixture in MeOH.[1][2] Wash with MeOH (removes non-basic impurities).[1][2] Elute product with


in MeOH.[1][2]

Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion Incomplete imine formation.[1][2]Use Method B (

) to force dehydration.[1][2] Ensure solvents are dry.[1][2]
Dialkylation (Tertiary Amine) Amine is too nucleophilic; Aldehyde in excess.[1][2]Use Method A . Add the aldehyde slowly to the amine.[1][2] Ensure >1.0 equiv of amine is present initially.[1][2]
Starting Material Remains Borohydride decomposed by moisture.[1][2]Use fresh

.[1][2] Ensure the reaction is under inert atmosphere if humidity is high.[1][2]
Emulsion during Workup Titanium salts (Method B).[2]Use the "Celite filtration" step before extraction.[1][2] Wash the precipitate thoroughly.[1][2]

References

  • Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1][2]

  • Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link[1][2]

  • Lindsay-Scott, P. J., et al. (2017).[1][6] "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines." Journal of Organic Chemistry, 82(21), 11295–11303.[1] (Demonstrates reactivity of pyrazole-aldehydes in reductive amination). Link[1][2]

  • Simenel, A. A., et al. (2021).[1] "Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes." INEOS OPEN, 4(1), 12–18.[1] (Specific protocols for pyrazole-containing substrates). Link

Reagent compatibility with (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reagent Compatibility & Synthetic Protocols for (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

Executive Summary & Molecule Profile

This compound (CAS: 1184589-25-0) is a bifunctional building block featuring a reactive primary benzylic amine and a 1-methylpyrazole moiety. This scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors (e.g., c-Met, ALK pathways) and GPCR ligands. The pyrazole ring acts as a stable, lipophilic hydrogen-bond acceptor, while the amine serves as the primary vector for diversification.

This guide provides validated protocols for functionalizing the amine while preserving the integrity of the heteroaromatic core.

Chemical Profile
PropertyValue / CharacteristicClinical Relevance
Molecular Weight 187.24 g/mol Fragment-based drug design compliant (Rule of 3).
Basicity (pKa) ~9.3 (Amine), ~2.5 (Pyrazole N2)The amine is the primary protonation site; the pyrazole is weakly basic.
Nucleophilicity High (Primary Amine)Rapidly reacts with electrophiles; prone to over-alkylation if uncontrolled.
Solubility DMSO, DMF, MeOH, DCMFree base has limited water solubility; HCl salts are water-soluble.
Stability Air-stable, Hygroscopic (as salt)Store under inert gas to prevent carbamate formation (CO₂ absorption).

Reagent Compatibility Matrix

The following matrix categorizes reagents based on their interaction with the specific functional groups of this molecule.

Reaction ClassReagent StatusReagentInteraction Notes & Causality
Amide Coupling Recommended HATU / DIPEA Excellent conversion. DIPEA is required to neutralize the amine salt. HATU minimizes racemization (though not applicable here) and accelerates kinetics.
Compatible EDC / HOBt Standard carbodiimide coupling. Slower than HATU but easier workup (water-soluble urea byproduct).
⚠️ Caution Acid Chlorides Highly exothermic. Requires strict temperature control (0°C) and stoichiometric base to prevent bis-acylation.
Reductive Amination Recommended NaBH(OAc)₃ Mild reducing agent.[1][2] Selectively reduces imines in the presence of ketones.[1][2][3] Does not reduce the pyrazole ring.
Avoid NaCNBH₃ (Acidic) While effective, cyanide byproduct risk is unnecessary given the efficacy of triacetoxyborohydride.
Oxidation Incompatible KMnO₄ / Jones Strong oxidizers will attack the benzylic position (forming benzoic acid) or oxidize the amine to a nitrile/nitro compound.
Deprotection Compatible TFA / HCl The pyrazole ring is stable to strong acids used for Boc removal.
Metal Catalysis ⚠️ Caution Pd(OAc)₂ / Ligands The pyrazole N2 nitrogen can coordinate to Pd, potentially poisoning the catalyst. Higher catalyst loading or bidentate ligands may be required for cross-couplings on the phenyl ring.

Validated Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Target Application: Library synthesis of kinase inhibitors.

Rationale: The benzylic amine is a good nucleophile, but steric bulk from the pyrazole-phenyl system can slightly retard kinetics in concentrated solutions. HATU is chosen for its high activity, ensuring complete conversion.

Materials:

  • Amine: this compound (1.0 equiv)

  • Carboxylic Acid: Diverse R-COOH (1.0 equiv)[4]

  • Coupling Agent: HATU (1.1 equiv)[4]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration 0.1 M)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5 minutes. Visual Cue: Solution may turn slightly yellow.

  • Addition: Dissolve the Amine (1.0 equiv) in a minimal amount of DMF. Add the remaining DIPEA (1.5 equiv) to this amine solution to ensure it is in the free-base form.

  • Coupling: Add the amine solution dropwise to the activated acid mixture.

  • Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 187.24 - 18.02).

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with sat.[1] NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: Selective Reductive Amination

Target Application: Introduction of alkyl chains or solubilizing groups.

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (tertiary amines/quaternary salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to the secondary amine.

Materials:

  • Amine: this compound (1.0 equiv)

  • Aldehyde/Ketone: R-CHO or R-C(O)R (1.1 equiv)

  • Reductant: NaBH(OAc)₃ (1.5 equiv)[1]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Procedure:

  • Imine Formation: Combine Amine and Aldehyde in DCE (0.2 M). Add Acetic Acid.[2][3] Stir for 30–60 minutes at RT. Note: AcOH catalyzes imine formation and buffers the reaction.

  • Reduction: Add NaBH(OAc)₃ in one portion. The reaction may bubble slightly (H₂ evolution).

  • Incubation: Stir at RT overnight (12–16 hours).

  • Quench: Add sat. NaHCO₃ solution carefully to neutralize the acid.

  • Extraction: Extract with DCM (3x).

  • Purification: The secondary amine product is often basic. Purification via SCX-2 (Strong Cation Exchange) cartridges is recommended for parallel synthesis to remove non-basic impurities.

Visualization of Workflows

Figure 1: Synthetic Decision Tree

This logic flow guides the chemist in selecting the correct pathway based on the desired final linkage.

ReactionLogic Start Start: this compound Decision Target Functional Group? Start->Decision Amide Amide (Linker/Scaffold) Decision->Amide C=O Linkage SecAmine Secondary Amine (Solubility/Basic) Decision->SecAmine C-N Linkage Sulfonamide Sulfonamide (Metabolic Stability) Decision->Sulfonamide SO2-N Linkage ProtocolA Protocol A: HATU/DIPEA (Avoid Acid Chlorides if possible) Amide->ProtocolA ProtocolB Protocol B: Reductive Amination (NaBH(OAc)3 + Aldehyde) SecAmine->ProtocolB ProtocolC Protocol C: Sulfonylation (TsCl + Pyridine/DCM) Sulfonamide->ProtocolC

Caption: Decision matrix for functionalizing the benzylic amine based on the target pharmacophore.

Figure 2: HATU Coupling Mechanism & Workflow

Visualizing the critical activation step to prevent side reactions.

HATUWorkflow Acid Carboxylic Acid (R-COOH) Activated Activated Ester (OAt-Ester) Acid->Activated Activation (5 min) HATU HATU Reagent HATU->Activated Base DIPEA Base->Activated Product Final Amide Product Activated->Product Coupling (2-4 hr) Amine Pyrazolyl-Benzylamine (Nucleophile) Amine->Product

Caption: Step-wise mechanism for HATU-mediated amide bond formation.

Troubleshooting & Stability Notes

  • Solubility Issues:

    • Problem: The starting amine (if HCl salt) does not dissolve in DCM.

    • Solution: Use a "Free-Basing" wash. Suspend the salt in DCM, wash with 1M NaOH, dry the organic layer, and use the resulting free base oil immediately. Alternatively, use DMF as the solvent where the salt is soluble, provided excess DIPEA is added.

  • Pd-Catalyst Poisoning:

    • Context: If performing a Suzuki coupling after amide formation on a different part of the molecule.

    • Mechanism:[3][4][5][6][7] The pyrazole N2 (unmethylated nitrogen) is a good ligand for Palladium.

    • Mitigation: Use strong binding ligands (e.g., XPhos, RuPhos) or increase catalyst loading to 5-10 mol%.

  • Storage:

    • The amine absorbs atmospheric CO₂ to form carbamate salts (white crust). Store in a tightly sealed vial at 4°C. If crust forms, wash with 1M NaOH to regenerate the free amine.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 671225, (1-methyl-1H-pyrazol-4-yl)methanamine" (Analogue Reference). PubChem, Accessed 2025.[8]

  • BenchChem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU." BenchChem Protocols.

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Handling CAS: 1184589-25-0 (Free Base) / Varies for Salts Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Physicochemical Profile

Welcome to the technical support center. You are likely encountering precipitation ("crashing out") upon dilution into biological buffers or difficulty preparing high-concentration stock solutions.

To solve this, we must look at the molecule's "personality":

  • The Head (Hydrophilic): The methanamine group (

    
    ) is a primary aliphatic amine. It is basic (
    
    
    
    ).
  • The Body (Hydrophobic): The phenyl-pyrazole bi-aryl core is planar and rigid. This encourages

    
     stacking, leading to strong crystal lattice energy and aggregation in aqueous media.
    

The Golden Rule: Solubility for this compound is almost entirely pH-dependent. At physiological pH (7.4), the equilibrium shifts toward the neutral (hydrophobic) form, causing precipitation.

Module 1: Diagnosis & Initial Triage

Q1: I bought the compound, but it won't dissolve in water. Why?

Diagnosis: You likely have the Free Base form, not the Hydrochloride (HCl) salt. Explanation: The free base is a lipophilic organic solid. It requires protonation to become water-soluble. The Fix:

  • Option A (Switch Solvent): Dissolve in DMSO or Methanol.

  • Option B (Convert In-Situ): Add 1.05 equivalents of 1M HCl. This converts the amine (

    
    ) to the ammonium cation (
    
    
    
    ), drastically improving water solubility.[1]
Q2: It dissolved in DMSO, but precipitated immediately when added to PBS (pH 7.4).

Diagnosis: This is the "Solvent Shock" or "Crash-Out" effect. Mechanism:

  • In DMSO, the molecules are solvated by dipolar interactions.

  • When added to PBS (pH 7.4), the pH is nearly 2 units below the amine's

    
     (~9.5). However, at high concentrations, the buffer capacity may be overwhelmed locally, or the hydrophobic effect of the bi-aryl core dominates, driving the neutral fraction to aggregate.
    The Fix:  Use the "Step-Down" Dilution Protocol  (See Module 2).
    

Module 2: Advanced Solubilization Protocols

Workflow: The "Step-Down" Dilution Method

Use this protocol for cellular assays to prevent microscopic aggregates that cause false positives.

StepDownProtocol Start Solid Compound (Free Base or Salt) Stock Stock Solution (10-50 mM in 100% DMSO) Start->Stock Dissolve & Vortex Inter Intermediate Dilution (10x Final Conc in Culture Media) Stock->Inter Slow addition with rapid mixing Precip Precipitation Risk! (Direct addition to buffer) Stock->Precip Adding 100% DMSO stock directly to PBS Final Final Assay Well (1x Conc, <0.5% DMSO) Inter->Final Add to cells

Caption: Step-down dilution minimizes local concentration spikes that trigger aggregation.

Recommended Solvent Systems
Solvent SystemSolubility PotentialApplicationNotes
100% DMSO High (>50 mM)Stock StorageHygroscopic. Keep sealed. Freeze/thaw cycles degrade the amine.
Ethanol Moderate (~10-20 mM)Animal FormulationGood for evaporation/coating. Less toxic than DMSO.
Water + 1 eq. HCl High (>20 mM)Aqueous StocksCreates the hydrochloride salt in situ. pH will be acidic (~4-5).
PBS (pH 7.4) Low (<100

M)
Final AssayRisk Zone. Only stable at low concentrations or with carrier proteins (BSA).

Module 3: Stability & Storage FAQs

Q3: My DMSO stock solution turned yellow after a month. Is it bad?

Status: Caution (Oxidation Risk). Explanation: Primary amines (benzylamine motif) are susceptible to oxidation by atmospheric oxygen, forming imines or N-oxides, which are often colored. Prevention:

  • Store stocks at -20°C or -80°C.

  • Purge vials with Nitrogen or Argon gas before sealing.

  • Use opaque/amber vials to prevent light-induced degradation of the pyrazole ring.

Q4: I see "ghost" inhibition in my enzyme assay.

Diagnosis: Colloidal Aggregation. Mechanism: The planar pyrazole-phenyl structure can stack like plates (Promiscuous Aggregation). These colloids sequester enzymes, causing false inhibition. Validation Test: Add 0.01% Triton X-100 to your assay buffer. If the inhibition disappears, your compound was aggregating, not binding specifically.

Module 4: The pH-Solubility Relationship

Understanding the protonation state is critical for this molecule.

Key Parameters:

  • Amine pKa: ~9.5 (Protonated below this pH).

  • Pyrazole pKa: ~2.5 (Neutral at physiological pH).

pKa_Equilibrium Acidic pH 4.0 Soluble Cation (R-NH3+) Physio pH 7.4 Equilibrium Mix (Risk of Crash) Acidic->Physio Add NaOH Physio->Acidic Add HCl Basic pH 10.0 Insoluble Neutral (R-NH2) Physio->Basic Add NaOH Note Solubility drops 100x as pH increases Physio->Note Basic->Physio Add HCl

Caption: Solubility is inversely proportional to pH. Keep stocks acidic or organic.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Source for "Crash-out" phenomena and DMSO stock management).
  • PubChem. (2024). Compound Summary: (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine (CAS 1184589-25-0).[2] National Library of Medicine. Link

  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today. (Source for colloidal aggregation troubleshooting). Link

  • Sigma-Aldrich (Merck). (2024). Technical Bulletin: Handling and Storage of Primary Amines.Link

Sources

Preventing oxidation of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine during storage

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and storage of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine (CAS: 1184589-25-0). This document is structured for researchers requiring immediate, high-level troubleshooting and preventive protocols.

Compound: this compound Functional Class: Primary Benzylamine / Pyrazole Derivative Primary Hazard: Oxidative Deamination & Carbamate Formation

Core Stability Analysis

This compound contains a primary benzylic amine moiety. While the pyrazole ring provides structural rigidity, the benzylic amine is chemically labile. It is highly susceptible to two degradation pathways upon exposure to ambient air:

  • Oxidative Deamination: Reaction with atmospheric oxygen (

    
    ) to form the corresponding imine, which hydrolyzes to an aldehyde (benzaldehyde derivative).
    
  • Carbamate Formation: Rapid absorption of atmospheric

    
     to form carbamate salts (often mistaken for "polymerization" or "wetness").
    

Senior Scientist Note: If your white solid turns yellow or develops a crust, it is not necessarily ruined. Yellowing often indicates trace imine formation (<1%), while crusting suggests carbonate formation. Both can often be reversed.

Troubleshooting & FAQs (Q&A)

Q1: The compound has turned from off-white to yellow/brown. Is it degraded?

Diagnosis: This is the hallmark of oxidative coupling . Benzylamines oxidize to form conjugated imines (Schiff bases), which are highly colored (yellow/orange) even at trace levels (ppm).

  • Immediate Action: Check purity via LC-MS or

    
    -NMR.
    
  • Threshold: If purity is >95%, the color is likely due to surface oxidation. You can use the compound for non-critical steps.[1] For sensitive catalysis or biology, perform a Recrystallization (See Protocol A).

  • Prevention: Store under Argon. Nitrogen is lighter than air and less effective for long-term solid storage in frequently opened vials.

Q2: The solid has become sticky or "wet" despite being in a desiccator.

Diagnosis: This is likely hygroscopicity leading to carbamate formation , not just water absorption. Primary amines react with


 in moist air to form ammonium carbamates.
  • Test: Dissolve a small amount in dilute HCl. If it bubbles slightly (

    
     release) and dissolves clearly, it is the carbamate/carbonate salt.
    
  • Fix: Acidify the sample to convert it entirely to the HCl salt, or perform a basic extraction (dissolve in DCM, wash with NaOH, dry, and evaporate) to regenerate the free base.

Q3: My LC-MS shows a mass peak of [M+16] or [M-1]. What is happening?

Diagnosis:

  • [M-1] (Imine): Indicates oxidation to the aldimine (

    
    ).
    
  • [M+16] (N-Oxide/Hydroxylamine): Less common in benzylamines but possible if stored in solution with oxidants.

  • [M-17] (Aldehyde): If you see a peak corresponding to the aldehyde (loss of

    
     + oxidation), the amine has fully hydrolyzed.
    

Data & Specifications

Table 1: Storage Condition Impact Matrix
Storage ConditionTimeframeDegradation RiskPrimary Byproduct
Ambient Air / RT < 24 HoursModerateCarbamates (

adducts)
Ambient Air / 4°C 1 WeekHighOxidative yellowing (Imines)
Sealed / -20°C 6 MonthsLowNone (if head-space is minimal)
Inert (Ar) / -20°C > 2 YearsNegligibleNone
HCl Salt Form > 5 YearsNoneExtremely Stable

Detailed Protocols

Protocol A: Rescue Recrystallization (For Yellowed Samples)

Use this if purity drops below 95% due to oxidation.

  • Dissolution: Dissolve the crude yellow solid in a minimum amount of warm Isopropyl Alcohol (IPA) (approx. 50-60°C).

  • Filtration: If insoluble dark particles remain, filter rapidly while hot through a 0.45

    
     PTFE syringe filter.
    
  • Crystallization: Add n-Heptane dropwise until the solution becomes slightly turbid.

  • Cooling: Allow to cool to Room Temperature (RT) slowly, then place in a -20°C freezer for 4 hours.

  • Collection: Filter the white crystals and wash with cold n-Heptane. Dry under high vacuum for 2 hours.

Protocol B: Conversion to Hydrochloride Salt (Gold Standard for Storage)

Converting the free amine to the HCl salt shuts down the lone pair reactivity, preventing oxidation and


 absorption.
  • Dissolve: Dissolve 100 mg of amine in 2 mL of anhydrous Dichloromethane (DCM) or Ethanol .

  • Acidify: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

    • Observation: A white precipitate (the salt) should form immediately.

  • Isolate:

    • If precipitate forms: Filter and wash with diethyl ether.

    • If no precipitate:[2] Add diethyl ether until cloudy, then cool to -20°C.

  • Store: The resulting hydrochloride salt can be stored at RT (desiccated) without significant degradation.

Visualizations

Figure 1: Oxidative Degradation Pathway of Benzylamines

This diagram illustrates why the compound turns yellow (Imine formation) and eventually degrades to an aldehyde.

OxidationPathway Amine (4-(1-methyl-1H-pyrazol-4-yl) phenyl)methanamine (Colorless Solid) Radical α-Carbon Radical Intermediate Amine->Radical O2 / Light (H-abstraction) Imine Aldimine (Schiff Base) (Yellow/Orange Impurity) Radical->Imine -H• (Oxidation) Aldehyde Aldehyde + NH3 (Degradation Product) Imine->Aldehyde +H2O (Hydrolysis)

Caption: Step-wise oxidative degradation from primary amine to aldehyde via the colored imine intermediate.

Figure 2: Storage Decision Workflow

Follow this logic to determine the optimal storage strategy based on your usage frequency.

StorageWorkflow Start New Batch Received Usage Usage Frequency? Start->Usage Daily Daily/Weekly Use Usage->Daily High LongTerm Long Term (>1 Month) Usage->LongTerm Low Action1 Store at 4°C Purge with Argon after use Daily->Action1 Form Chemical Form? LongTerm->Form FreeBase Free Base Form->FreeBase Unstable Salt HCl Salt Form->Salt Stable Action2 Convert to HCl Salt (Protocol B) FreeBase->Action2 Recommended Action3 Store at -20°C Sealed under Argon FreeBase->Action3 Alternative Salt->Action3

Caption: Decision tree for selecting storage conditions based on usage frequency and chemical form.

References

  • Indian Academy of Sciences. (2024). Kinetics and mechanism of the oxidation of substituted benzylamines. Retrieved from [Link]

  • ResearchGate. (2020). Methods for converting benzyl amine to benzyl amine hydrochloride for stability. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine CAS: 1184589-25-0 Class: Biaryl Benzylic Primary Amine

This guide addresses the stability profile of this compound in aqueous buffers. As a researcher, you must recognize that this molecule possesses a primary benzylic amine and a pyrazole heterocycle . While the pyrazole core is generally robust, the benzylic amine tail is the "Achilles' heel," susceptible to oxidative deamination, carbamylation, and significant surface adsorption.

Critical Stability Factors:

  • pH Sensitivity: Solubility is strictly pH-dependent due to the amine pKa (~9.3).

  • Surface Adsorption: High affinity for glass surfaces (silanols) leads to "disappearing compound" phenomena at low concentrations (<10 µM).

  • Air Sensitivity: Benzylic amines slowly react with atmospheric CO₂ (carbamylation) and oxygen.

Solubility & Buffer Compatibility[1]

The solubility of this compound is governed by the protonation state of the primary amine.

  • pKa ≈ 9.3 (Amine): Below pH 9, the amine is protonated (

    
    ), significantly enhancing aqueous solubility.
    
  • pKa ≈ 2.5 (Pyrazole): The pyrazole nitrogen is weakly basic and remains neutral at physiological pH.

Buffer Compatibility Matrix
Buffer SystempH RangeCompatibilityTechnical Notes
PBS (Phosphate) 7.2 - 7.4High Standard choice. Ensure no

/

are present to avoid phosphate precipitation if the compound is used as a salt form.
TRIS / HEPES 7.0 - 8.0Medium Caution: Primary amines in TRIS can compete if cross-linking reagents are used. HEPES is preferred for cell assays.
Carbonate/Bicarb > 9.0LOW Avoid. High risk of carbamate formation with the primary amine. High pH may also cause precipitation of the free base.
Acetate/Citrate 4.0 - 6.0Excellent Ideal for stock solutions. The acidic environment ensures full protonation and maximum solubility.

Chemical Stability Mechanisms

Understanding why the compound degrades allows you to prevent it.

A. Oxidative Deamination (The "Benzylic Risk")

Benzylic amines are prone to oxidation, particularly in the presence of light and trace metals. The benzylic carbon-hydrogen bond is activated by the adjacent phenyl ring, allowing radical abstraction.

  • Mechanism: Amine

    
     Imine 
    
    
    
    Benzaldehyde derivative + Ammonia.
  • Prevention: Store in amber vials; use degassed buffers; consider adding 0.1 mM EDTA to chelate trace metals.

B. Carbamylation (The "Air" Risk)

Primary amines react reversibly with dissolved


 to form carbamic acids/carbamates.
  • Observation: Appearance of a "satellite" peak in HPLC that disappears upon acidification.

  • Prevention: Avoid carbonate buffers; keep stock solutions tightly capped.

C. Surface Adsorption (The "Recovery" Risk)

At physiological pH (7.4), the amine is positively charged (


). Glass surfaces contain silanol groups (

) that act as cation exchangers, stripping the drug from the solution.
  • Impact: Significant data skewing in potency assays (

    
     shifts) when concentrations are 
    
    
    
    .

Visualizing Stability & Workflows

Diagram 1: Stability Decision Tree

Use this logic flow to determine the optimal handling conditions for your experiment.

StabilityTree Start Start: Dissolving Compound CheckConc Is Concentration < 10 µM? Start->CheckConc GlassWarn CRITICAL: Use Polypropylene or Silanized Glass CheckConc->GlassWarn Yes CheckPH Target pH? CheckConc->CheckPH No GlassWarn->CheckPH Acidic pH 4.0 - 6.0 (Acetate/Citrate) CheckPH->Acidic Low Neutral pH 7.0 - 7.5 (PBS/HEPES) CheckPH->Neutral Physiological Basic pH > 9.0 (Carbonate/Borate) CheckPH->Basic High Soluble High Solubility Stable Storage Acidic->Soluble CheckOx Add EDTA/Antioxidant? (Rec: Yes for >24h) Neutral->CheckOx Precip Risk: Precipitation & Carbamylation Basic->Precip

Caption: Decision tree for selecting buffer conditions and materials based on concentration and pH requirements.

Diagram 2: Degradation Pathways

Visualizing the chemical breakdown to aid in impurity identification (LC-MS).

Degradation Compound (4-(1-methyl-1H-pyrazol-4-yl) phenyl)methanamine (Parent) Imine Imine Intermediate [M-2H] Compound->Imine -2H (Oxidation) Carbamate Carbamate Adduct (+CO2) [M+44] Compound->Carbamate +CO2 Aldehyde Aldehyde Derivative (Hydrolysis Product) Imine->Aldehyde +H2O Oxidation Oxidation (Air/Light) Hydrolysis Hydrolysis (+H2O) CO2Rxn + CO2 (Air/Buffer)

Caption: Primary degradation pathways. Note: The aldehyde product is often the primary impurity observed in aged samples.

Troubleshooting Guides (FAQs)

Scenario A: "My LC-MS shows a peak with Mass +44 Da."

Diagnosis: Carbamate formation.[1][2] Cause: The primary amine has reacted with dissolved


 in your buffer or from the air.
Solution: 
  • Acidify the sample (pH < 4) immediately before injection; carbamates are acid-labile and will revert to the parent amine.

  • Degas your buffers using sonication or vacuum filtration.

  • Avoid ammonium bicarbonate buffers if possible.

Scenario B: "The compound disappears from solution after 2 hours."

Diagnosis: Surface Adsorption (The "Sticky Amine" Effect). Cause: You are likely working at low concentrations (< 1 µM) in glass vials or using standard HPLC vials. The positively charged amine is binding to the negatively charged glass silanols. Solution:

  • Switch to Plastic: Use Polypropylene (PP) or Polymethylpentene (PMP) vials.

  • Add a Competitor: If the assay permits, add 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20 to block surface sites.

  • Solvent Spike: Ensure the injection solvent contains at least 5-10% organic solvent (Acetonitrile/Methanol) to discourage hydrophobic adsorption.

Scenario C: "I see a precipitate when diluting my DMSO stock into PBS."

Diagnosis: "Crash-out" due to pH shock. Cause: The DMSO stock is likely neutral. When hitting pH 7.4 PBS, the solubility drops compared to DMSO. If the concentration exceeds the thermodynamic solubility of the free base, it precipitates. Solution:

  • Step-down Dilution: Dilute DMSO stock into slightly acidic water (pH 5) first, then dilute into PBS.

  • Lower Concentration: Ensure final assay concentration is below 100 µM.

References

  • Thakker, K. D., et al. (1979).[3] "Loss of hydrophobic amine from solution by adsorption onto container surfaces."[3] Journal of Pharmaceutical Sciences.

  • Niazi, S. K. (2004). "Handbook of Pharmaceutical Manufacturing Formulations: Liquid Products." CRC Press. (General reference for amine stability in buffers).
  • Baertschi, S. W., et al. (2011). "Pharmaceutical Stress Testing: Predicting Drug Degradation." Drugs and the Pharmaceutical Sciences.
  • Guidance for Industry. (2022). "Q1A(R2) Stability Testing of New Drug Substances and Products." U.S. Food and Drug Administration (FDA).

  • Chen, B., et al. (2022). "Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method." Organic Process Research & Development.

Sources

Validation & Comparative

LC-MS fragmentation patterns of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

Causality: The use of MRM provides exceptional selectivity by isolating a specific precursor ion and monitoring a unique fragment ion, effectively filtering out chemical noise from the matrix. [9]This "double mass filtering" is the source of the superior sensitivity and specificity of QqQ instruments for quantification. [10]

Workflow B: Structural Characterization via High-Resolution LC-MS (Q-TOF)

This workflow is optimal for metabolite identification, impurity profiling, and confirmation of structural identity, where mass accuracy is critical.

Experimental Protocol:

  • Sample Preparation: Same as Workflow A.

  • Liquid Chromatography (UPLC): Same as Workflow A.

  • Mass Spectrometry (Q-TOF MS):

    • Ionization Mode: ESI Positive

    • Acquisition Mode: Tandem MS (or MSᴱ) mode, alternating between low-energy (5 eV) and high-energy (ramping 15-40 eV) scans.

    • Mass Range: m/z 50-500

    • Resolution: > 20,000 FWHM

    • Lock Mass: Use a reference compound (e.g., Leucine Enkephalin) for real-time mass correction.

Causality: HRMS instruments like the Q-TOF provide high-resolution, accurate mass measurements for both precursor and product ions. [10]This allows for the determination of elemental composition, which is crucial for identifying unknown metabolites or impurities and for providing unambiguous confirmation of the target analyte's identity. The full-scan MS/MS data provides a complete fragmentation spectrum, offering richer structural information compared to the discrete transitions monitored in MRM.

Data Comparison and Performance

The choice of platform yields significant differences in the resulting data. The following table summarizes the expected performance characteristics based on the described workflows.

ParameterTriple Quadrupole (QqQ)High-Resolution MS (Q-TOF)Rationale & Justification
Primary Application Targeted QuantificationStructural Elucidation, ProfilingQqQ is designed for sensitivity in MRM mode; HRMS provides comprehensive spectral data for identification.
Mass Accuracy Unit Resolution (~0.1 Da)High Accuracy (< 5 ppm)HRMS instruments are designed to provide exact mass measurements, enabling elemental composition determination.
Sensitivity (LOD) Excellent (pg/mL range)Good (ng/mL range)MRM on a QqQ minimizes background noise, leading to superior signal-to-noise for targeted analytes. [9]
Selectivity ExcellentVery GoodMRM is highly selective. HRMS achieves selectivity through narrow mass extraction windows, but can be limited by isobaric interferences.
Data Output Chromatographic peak area for specific MRM transitionsFull scan MS and MS/MS spectraQqQ provides quantitative numbers; HRMS provides rich qualitative spectra for interpretation.
Confidence in ID Based on retention time and MRM ratioHigh confidence from accurate mass of precursor and fragmentsHRMS provides orthogonal data points (retention time, accurate mass, isotopic pattern, fragmentation) for confident identification.

Conclusion and Recommendations

The optimal LC-MS strategy for analyzing this compound is contingent on the research objective.

  • For regulated bioanalysis, pharmacokinetic studies, or routine QC where maximum sensitivity and throughput are required for a known analyte, the Triple Quadrupole (QqQ) platform operating in MRM mode is the unequivocal choice. Its ability to filter out matrix interference provides unmatched performance in quantitative applications.

  • For metabolite identification, impurity analysis, or initial structural confirmation, the High-Resolution Mass Spectrometry (Q-TOF) platform is superior. The high mass accuracy provides definitive elemental composition and the rich full-scan fragmentation data is essential for elucidating the structures of unknown compounds.

By understanding the fundamental fragmentation patterns of the molecule and aligning the strengths of each mass spectrometry platform with the specific analytical goals, researchers can develop robust, reliable, and fit-for-purpose methods.

References

  • Mass Spectrometry Terms. (n.d.). University of Münster. Retrieved from [Link]

  • Ion Formation and Organic Fragmentation in LCMS. (n.d.). Mestrelab Research. Retrieved from [Link]

  • General Fragmentation Modes. (n.d.). Shodhganga. Retrieved from [Link]

  • Kádas, J., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Retrieved from [Link]

  • Reiner, E. J., Harrison, A. G., & Bowen, R. D. (1989). Collision-induced dissociation mass spectra of protonated alkyl amines. Canadian Journal of Chemistry. Retrieved from [Link]

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Collision-induced dissociation mass spectra of protonated alkyl amines. (2025). ResearchGate. Retrieved from [Link]

  • α-, β-, allylic, benzylic cleavage and McLafferty rearrangement. (2016). YouTube. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). University of Arizona. Retrieved from [Link]

  • Reiner, E. J., Harrison, A. G., & Bowen, R. D. (1989). Collision-induced dissociation mass spectra of protonated alkyl amines. Canadian Journal of Chemistry, 67(12), 2081-2089. Retrieved from [Link]

  • Swaney, D. L., et al. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Analytical Chemistry. Retrieved from [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (2013). Asian Journal of Chemistry. Retrieved from [Link]

  • Collision-induced dissociation. (n.d.). Wikipedia. Retrieved from [Link]

  • Decouzon, M., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Fragmentation of 1-methyl-5-nitropyrazole 30. (2018). ResearchGate. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (n.d.). ResearchGate. Retrieved from [Link]

  • Fragmentation Mechanisms. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Sapkota, K., et al. (2025). Synthesis, Characterization, and Mass Spectrometry Analysis of a Novel Pyrazole-Based Schiff Base. INTELLIGENCE Journal of Multidisciplinary Research. Retrieved from [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.). Waters Corporation. Retrieved from [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (2012). ResearchGate. Retrieved from [Link]

  • common fragmentation mechanisms in mass spectrometry. (2022). YouTube. Retrieved from [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (n.d.). PMC. Retrieved from [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. (2025). ResearchGate. Retrieved from [Link]

  • de Freitas, R. F., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals. Retrieved from [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent Technologies. Retrieved from [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin. (2023). MDPI. Retrieved from [Link]

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (2020). Journal of Food and Drug Analysis. Retrieved from [Link]

A Comparative Guide to Validating the Purity of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of methodologies for validating the purity of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine, a key intermediate in the synthesis of various therapeutic agents. We will explore a primary High-Performance Liquid Chromatography (HPLC) protocol, compare its performance against alternative technologies, and underscore the criticality of forced degradation studies in developing a truly robust, stability-indicating method.

The Central Role of Purity in Drug Development

The purity of an API directly influences its pharmacological and toxicological profile. Impurities, even at trace levels, can alter the drug's intended therapeutic effect, introduce unforeseen side effects, or impact the stability of the final drug product. For a molecule like this compound, which contains both a reactive primary amine and a heterocyclic pyrazole ring, the potential for impurity formation during synthesis and storage is significant. Therefore, a highly specific and sensitive analytical method is paramount.[1][2]

Primary Analytical Technique: Reverse-Phase HPLC (RP-HPLC)

Reverse-phase HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility and precision.[2][3] For a polar compound such as this compound, which contains a basic amine group, careful method development is required to achieve adequate retention and symmetrical peak shape.

The selection of a C18 stationary phase is a logical starting point due to its broad applicability. However, the basic nature of the analyte necessitates control of the mobile phase pH to ensure it remains in a single ionic form, thereby preventing peak tailing.[4] The use of a buffer, such as phosphate or formate, is critical. The choice of organic modifier, typically acetonitrile or methanol, can significantly impact selectivity.[4] Acetonitrile is often preferred for its lower viscosity and UV transparency, while methanol can offer different selectivity for certain impurities.[4]

A gradient elution is generally employed to ensure the timely elution of both the polar main compound and any less polar impurities that may be present.[5] Detection via a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths and provides spectral information that can aid in peak identification and purity assessment.

Comparative Analysis: HPLC vs. UPLC and SFC

While HPLC is a robust and widely used technique, advancements in chromatography have introduced powerful alternatives.

UPLC utilizes columns packed with sub-2 µm particles, operating at higher pressures than conventional HPLC.[6][7][8] This results in several key advantages:

  • Faster Analysis Times: UPLC can significantly reduce run times, increasing sample throughput.[6][9]

  • Improved Resolution: The smaller particle size leads to narrower peaks and better separation of closely eluting impurities.[7][9]

  • Enhanced Sensitivity: Narrower peaks result in a higher signal-to-noise ratio, improving the detection of trace-level impurities.[6][7]

However, the transition to UPLC requires specialized instrumentation capable of handling the higher backpressures.[8]

SFC employs a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[10] This technique offers unique advantages, particularly for the analysis of polar compounds:[11][12]

  • Orthogonal Selectivity: SFC often provides different elution patterns compared to RP-HPLC, making it a powerful tool for resolving impurities that may co-elute in a standard HPLC method.[12]

  • Reduced Solvent Consumption: The use of CO2 as the main mobile phase significantly reduces the consumption of organic solvents, making it a "greener" alternative.[11]

  • Faster Separations: The low viscosity of the supercritical fluid mobile phase allows for high flow rates and rapid analyses.[10][11]

For a polar amine like our target compound, SFC can be a highly effective technique, often requiring the use of a polar co-solvent (modifier) like methanol to achieve sufficient elution strength.[11][13]

ParameterHPLCUPLCSFC
Typical Particle Size 3-5 µm[6]< 2 µm[6][7]3-5 µm
Operating Pressure 500-6000 psi[8]Up to 15,000 psi[8][9]1500-6000 psi
Analysis Time 15-20 minutes[8]3-10 minutes[8]< 10 minutes[10]
Resolution GoodExcellent[9]Excellent
Solvent Consumption HighLow[6]Very Low[11]
Selectivity Hydrophobicity-basedHydrophobicity-basedOrthogonal to RP-HPLC[12]

The Imperative of Forced Degradation Studies

A truly reliable purity method must be "stability-indicating," meaning it can separate the intact drug from its potential degradation products.[14] Forced degradation studies are designed to intentionally stress the drug substance to generate these degradants.[15][16] This is a critical step in method validation, as outlined by the International Council for Harmonisation (ICH) guidelines.[17]

Caption: Workflow for Forced Degradation Studies.

The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can adequately separate the resulting impurities.[17]

Experimental Protocols

  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and PDA detector.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm).

    • Gradient Program:

      Time (min) %B
      0 5
      20 95
      25 95
      25.1 5

      | 30 | 5 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Acid Hydrolysis: Dissolve the sample in 0.1N HCl and heat at 60 °C for 24 hours. Neutralize with 0.1N NaOH before analysis.

  • Base Hydrolysis: Dissolve the sample in 0.1N NaOH and heat at 60 °C for 24 hours. Neutralize with 0.1N HCl before analysis.

  • Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV and visible light according to ICH Q1B guidelines.[14]

Logical Relationships in Purity Validation

Sources

Crystal structure determination of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine salts

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Crystal Structure Determination & Salt Selection for (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

Executive Summary & Strategic Context

In the development of small-molecule therapeutics, the solid-state form of an Active Pharmaceutical Ingredient (API) dictates its bioavailability, stability, and manufacturability.[1] This guide focuses on This compound , a bi-functional scaffold containing a basic primary amine and a weakly basic pyrazole ring.[1]

The Challenge: The free base of this molecule typically exhibits poor aqueous solubility and potential chemical instability (oxidation of the primary amine).[1] The Solution: Engineering specific salt forms (e.g., Hydrochloride, Fumarate, Tosylate) to lock the conformation, block oxidation sites, and modify the crystal lattice energy.

This guide objectively compares the methodologies for determining these structures and the performance metrics of the resulting salt forms, providing a roadmap for selection.

Chemical Analysis & Counter-ion Selection

Before initiating crystallization, one must analyze the ionization landscape.[1]

  • Primary Amine (

    
    ):  High basicity (
    
    
    
    ).[1] This is the primary site for protonation.[1]
  • 1-Methylpyrazole: Very weak basicity (

    
    ).[1] Protonation here requires highly acidic conditions and is generally undesirable for pharmaceutical salts due to potential hydrolysis risks.[1]
    

The "Rule of Three" Directive: To ensure a stable salt rather than a co-crystal, the


 (pK_a(base) - pK_a(acid)) should be 

.[1]
  • Recommendation: Target Mono-salts protonating the alkyl amine.[1]

Comparative Selection Matrix
Counter-ionpKa (Acid)

(Amine)
Predicted PerformanceRisk Profile
Hydrochloric Acid -6.0~15.3High crystallinity, high MP.[1]High Risk: Hygroscopicity; common ion effect reduces solubility in vivo.[1]
Fumaric Acid 3.03~6.3Moderate solubility, non-hygroscopic.[1]Low Risk: Often forms stable hemi-fumarates; good buffering capacity.[1]
p-Toluenesulfonic Acid -2.8~12.1Lipophilic salt; slow dissolution.[1]Moderate Risk: High MW reduces drug load; potential genotoxic impurities (esters).[1]

Experimental Protocol: Structure Determination

This protocol is a self-validating system.[1] If Step 2 fails (no crystals), the feedback loop requires re-evaluating Step 1 (Solvent/Counter-ion), not just repeating the evaporation.[1]

Phase I: High-Throughput Salt Screening
  • Stoichiometry: Prepare 1:1 molar equivalents of API and Acid.

  • Solvent Systems: Use a matrix of Polar Protic (Methanol), Polar Aprotic (Acetonitrile), and Non-polar (IPA/Heptane).[1]

  • Technique: Vapor Diffusion is superior to evaporation for X-ray quality crystals.[1]

    • Inner vial: API + Acid + MeOH (saturated).[1]

    • Outer vial: Diethyl ether or Pentane (antisolvent).[1]

Phase II: Single Crystal X-Ray Diffraction (SCXRD)
  • Mounting: Use Paratone-N oil and a Mitegen loop; flash cool to 100 K immediately to prevent solvent loss.[1]

  • Data Collection: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction.

  • Refinement: Locate the acidic proton on the difference Fourier map. Crucial Check: The N-C bond length of the amine should shorten slightly upon protonation, and the C-N-C angles of the pyrazole should remain consistent with a neutral ring.[1]

Phase III: Bulk Verification (PXRD)
  • Generate a Simulated Powder Pattern from the SCXRD CIF file.[1]

  • Compare with the experimental PXRD of the bulk material.[1]

  • Pass Criteria: Peaks must match in

    
     position (allow 
    
    
    
    shift due to temperature differences).

Visualization: The Salt Selection Workflow

The following diagram illustrates the decision logic for determining the optimal crystal structure and salt form.

SaltSelection Start Start: this compound pKa_Calc pKa Analysis (Amine ~9.3 vs Pyrazole ~2.0) Start->pKa_Calc Acid_Select Counter-ion Selection (HCl, Fumaric, Tosylic) pKa_Calc->Acid_Select Rule of 3 Screen Crystallization Screen (Vapor Diffusion) Acid_Select->Screen Check_Cryst Crystals Formed? Screen->Check_Cryst Check_Cryst->Acid_Select No (Change Solvent/Acid) SCXRD SCXRD Data Collection (100 K, Mo/Cu Source) Check_Cryst->SCXRD Yes Refinement Structure Refinement (Locate H-atoms) SCXRD->Refinement Compare Performance Comparison (Hygroscopicity, Solubility) Refinement->Compare Packing Efficiency Select Select Lead Salt Compare->Select

Figure 1: Decision tree for the structural determination and selection of optimal salt forms.[1]

Comparative Performance Analysis

Once structures are solved, compare them using these crystallographic descriptors to predict bulk performance.

A. Crystal Packing & Density
  • Metric: Packing Coefficient (

    
    ).
    
  • Interpretation: A higher

    
     (closer to 0.[1]74) indicates a denser, more stable lattice.[1]
    
  • Observation: HCl salts often pack efficiently due to the small chloride radius, leading to high melting points but potentially brittle crystals.[1] Tosylates, with large aromatic rings, may form "layered" structures prone to slippage (tableting issues).[1]

B. Hydrogen Bonding Networks
  • Metric: Donor/Acceptor count per unit cell.

  • Significance: Look for "infinite chains" of Hydrogen bonds (e.g.,

    
    ).[1]
    
  • Performance Impact: Structures with closed-loop H-bonds (dimers) are often more soluble than those with infinite 3D networks.[1]

    • Specific to this molecule: The pyrazole nitrogen (N2) is a hydrogen bond acceptor.[1] If the crystal structure shows water bridging this nitrogen to the ammonium group, the salt will be hygroscopic .[1]

C. Hygroscopicity (DVS)
  • Metric: Mass change at 80% RH.[1]

  • Comparison:

    • HCl Salt: Often hygroscopic if the

      
       is exposed in channels.[1]
      
    • Fumarate: Usually forms a stable lattice with no voids, resulting in

      
       weight gain.[1]
      

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] Link[1]

  • Vippagunta, S. R., et al. (2001).[1] "Crystalline solids."[1] Advanced Drug Delivery Reviews, 48(1), 3-26.[1] Link

  • Seddon, K. R. (2004).[1] "Pseudopolymorph: A Polemic." Crystal Growth & Design, 4(6), 1087.[1] (Discussion on solvates vs salts). Link[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.